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  • Product: 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic Acid
  • CAS: 866156-87-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid: Properties, Synthesis, and Applications

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of strained ring systems and electronically-defined aromatic moieties is a cornerstone of rational drug design. The molecule 1-(3-n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of strained ring systems and electronically-defined aromatic moieties is a cornerstone of rational drug design. The molecule 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid sits at the confluence of these two pivotal areas of chemical biology. It marries the conformational rigidity and metabolic stability of the azetidine scaffold with the unique electronic and reactive properties of a 3-nitropyridine system.[1][2][3] This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties and a proposed synthetic route to its potential applications for researchers, scientists, and drug development professionals.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" motif in drug discovery.[1][4] Its inherent ring strain of approximately 25.4 kcal/mol endows it with a unique reactivity profile, while its compact and sp³-rich character can lead to improved pharmacokinetic properties such as enhanced solubility and metabolic stability when incorporated into drug candidates.[1][4] Specifically, azetidine-3-carboxylic acid provides a versatile, conformationally constrained building block that can mimic natural amino acids and serve as a rigid scaffold in complex molecules.[2]

The 3-nitropyridine moiety, on the other hand, is a powerful modulator of a molecule's electronic properties and a versatile synthetic handle. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a key precursor for a wide range of biologically active compounds.[5] The strategic placement of the nitro group at the 3-position and the linkage to the azetidine at the 2-position creates a unique electronic environment with implications for both its chemical reactivity and its potential biological interactions.

This document will provide a comprehensive examination of the chemical properties of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid, a proposed robust synthetic protocol, and a discussion of its potential in the development of novel therapeutics.

Physicochemical and Computational Properties

A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid.

PropertyValueSource
Molecular Formula C₉H₉N₃O₄[6]
Molecular Weight 223.19 g/mol [6]
CAS Number 866156-87-8[6]
Appearance Pale yellow crystalline powder (predicted)[2]
Topological Polar Surface Area (TPSA) 96.57 Ų[6]
LogP (predicted) 0.5106[6]
Hydrogen Bond Acceptors 5[6]
Hydrogen Bond Donors 1[6]
Rotatable Bonds 3[6]
Storage Conditions 4°C, protect from light[6]

Proposed Synthesis and Purification

The rationale for this approach is twofold:

  • Activation by the Nitro Group: The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack, making a 2-halo substituent a good leaving group.[5]

  • Protection of the Carboxylic Acid: The carboxylic acid of the azetidine starting material should be protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with the base-mediated coupling reaction.

Experimental Protocol: A Two-Step Synthesis

Step 1: N-Arylation of Azetidine-3-carboxylic Acid Ester

This step involves the coupling of 2-chloro-3-nitropyridine with a commercially available ester of azetidine-3-carboxylic acid.

  • Reagents and Materials:

    • 2-Chloro-3-nitropyridine

    • Azetidine-3-carboxylic acid methyl ester hydrochloride

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

    • Stir plate with heating capabilities

    • Round-bottom flask with reflux condenser

    • Standard glassware for workup and purification

  • Procedure:

    • To a solution of azetidine-3-carboxylic acid methyl ester hydrochloride (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (2.5 eq).

    • Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.

    • Add 2-chloro-3-nitropyridine (1.1 eq) to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate.

Step 2: Saponification of the Ester

This step involves the hydrolysis of the methyl ester to yield the final carboxylic acid product.

  • Reagents and Materials:

    • Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) and Water

    • 1M Hydrochloric acid (HCl)

    • Stir plate

    • Standard glassware for workup and extraction

  • Procedure:

    • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (1.5 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Saponification A Azetidine-3-carboxylic acid methyl ester C Base (K₂CO₃) Solvent (CH₃CN) Heat (80°C) A->C B 2-Chloro-3-nitropyridine B->C D Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate C->D SNAr E LiOH, THF/H₂O D->E Hydrolysis F 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid E->F

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Analysis (Predicted)

As no published experimental spectra are available, the following predictions are based on the analysis of the constituent functional groups and data from structurally similar compounds.[8][9][10][11][12][13][14]

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around δ 10-13 ppm .

  • Pyridine Ring Protons: Three protons on the pyridine ring will exhibit characteristic shifts and couplings.

    • H-6 (ortho to N, meta to NO₂): Expected as a doublet of doublets around δ 8.3-8.5 ppm .

    • H-4 (para to N, ortho to NO₂): Expected as a doublet of doublets around δ 8.1-8.3 ppm .

    • H-5 (meta to N, meta to NO₂): Expected as a doublet of doublets around δ 7.2-7.4 ppm .

  • Azetidine Ring Protons:

    • -CH₂- (adjacent to N): Two protons, likely appearing as a triplet or complex multiplet around δ 4.0-4.5 ppm .

    • -CH- (methine): One proton, expected as a quintet or multiplet around δ 3.5-4.0 ppm .

    • -CH₂- (adjacent to CH): Two protons, likely appearing as a triplet or complex multiplet around δ 2.5-3.0 ppm .

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): Expected in the range of δ 170-180 ppm .[12][14]

  • Pyridine Ring Carbons:

    • C-2 (attached to azetidine): Likely around δ 155-160 ppm .

    • C-3 (attached to NO₂): Expected around δ 140-145 ppm .

    • C-6, C-4, C-5: Expected in the aromatic region of δ 120-150 ppm .

  • Azetidine Ring Carbons:

    • -CH₂- (adjacent to N): Expected around δ 50-55 ppm .

    • -CH- (methine): Expected around δ 35-40 ppm .

    • -CH₂- (adjacent to CH): Expected around δ 30-35 ppm .[9]

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹ .[11][12][14]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1710-1760 cm⁻¹ .[11][12][14]

  • N-O Stretch (Nitro Group): Two characteristic strong bands are expected: one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹ .

  • C-N Stretch (Aromatic Amine): A stretching band is expected in the region of 1250-1350 cm⁻¹ .

  • C-H Stretch (Aromatic): Absorptions are expected just above 3000 cm⁻¹ .

  • C-H Stretch (Aliphatic): Absorptions are expected just below 3000 cm⁻¹ .

Reactivity and Stability

The chemical reactivity of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid is dictated by its three primary functional components: the nitropyridine ring, the tertiary amine of the azetidine, and the carboxylic acid.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group using various reducing agents such as H₂/Pd-C, SnCl₂, or sodium dithionite. This transformation would provide access to 2-(azetidin-3-yl-carboxylic acid)-pyridin-3-amine, a potentially valuable intermediate for further functionalization.

  • Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations, including esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions allow for the attachment of various side chains or the incorporation of this molecule into larger structures like peptides.

  • Azetidine Ring Stability: While more stable than aziridines, the azetidine ring possesses significant ring strain and can be susceptible to ring-opening reactions under certain conditions, such as strong acidic or nucleophilic attack, particularly at elevated temperatures.[4] However, under typical physiological and many synthetic conditions, the ring is expected to be stable.

  • Aromatic Substitution: The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes it less susceptible to electrophilic aromatic substitution. Conversely, it could be prone to further nucleophilic aromatic substitution, potentially displacing the nitro group under harsh conditions with strong nucleophiles.[15]

Potential Applications in Drug Discovery and Chemical Biology

The unique structural features of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid make it an attractive scaffold for several applications in drug discovery and chemical biology.

  • Scaffold for Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and distinct structural features make it an ideal candidate as a fragment for screening against various biological targets.

  • Constrained Amino Acid Mimetic: The rigid azetidine-3-carboxylic acid core can be used as a proline mimetic to introduce conformational constraints into peptides, which can enhance their stability, bioactivity, and cell permeability.[2]

  • Precursor for Bioactive Aminopyridines: As mentioned, reduction of the nitro group provides a straightforward entry to aminopyridine derivatives. Substituted aminopyridines are a common feature in many approved drugs and bioactive compounds.

  • Linker Chemistry: While azetidine-3-carboxylic acid itself can be used in linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the addition of the nitropyridine moiety offers a site for further chemical modification, potentially allowing for the development of novel, multifunctional linkers.

Applications cluster_applications Potential Applications Target_Molecule 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid FBDD Fragment-Based Drug Discovery Target_Molecule->FBDD Peptide_Mimetic Constrained Peptide Mimetic Target_Molecule->Peptide_Mimetic Bioactive_Precursor Precursor to Bioactive Aminopyridines Target_Molecule->Bioactive_Precursor Linker_Chemistry Novel Linker Development Target_Molecule->Linker_Chemistry

Caption: Potential applications of the title compound in R&D.

Conclusion

1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid represents a molecule of significant interest for chemical and pharmaceutical research. By combining the desirable attributes of a strained, rigid azetidine core with the versatile reactivity of a nitropyridine system, it offers a wealth of opportunities for the development of novel chemical probes and therapeutic candidates. While experimental data on this specific molecule is sparse, this guide provides a solid foundation based on established chemical principles and data from analogous structures. The proposed synthetic route is logical and should be readily achievable in a standard organic chemistry laboratory. The predicted spectroscopic data will serve as a valuable reference for the characterization of this compound. It is hoped that this technical guide will stimulate further investigation into the properties and applications of this promising chemical entity.

References

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A. (2025). [Link]

  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. University of Oslo.
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. (2026). [Link]

  • Feula, B. (2014).
  • Table (3-3): 1H NMR and 13C NMR spectral for 3. studylib.net. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (2025). [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021). [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. (2011). [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. (2025). [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. (2022). [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. (2025). [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. (2020). [Link]

  • INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. (2017). [Link]

  • Legters, J. (1991). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Nijmegen.
  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024). [Link]

  • Process for making azetidine-3-carboxylic acid.
  • Reaction of Amines with Nitrous Acid. Michigan State University. [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. (2025). [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. SciSpace. (2006). [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the synthetic pathway for 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a robust and well-established method for the formation of carbon-nitrogen bonds on electron-deficient aromatic systems. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The target audience for this guide includes researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction: The Significance of Substituted Azetidines in Drug Discovery

The azetidine motif is a four-membered nitrogen-containing heterocycle that has garnered considerable attention in contemporary drug discovery.[1] Its strained ring system imparts unique conformational constraints on molecules, which can lead to improved binding affinity and selectivity for biological targets. When incorporated into drug candidates, the azetidine scaffold can enhance physicochemical properties such as solubility and metabolic stability.

The target molecule, 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid (CAS No. 866156-87-8), combines the desirable features of the azetidine ring with a 3-nitropyridine moiety.[2][3] The nitropyridine group is a versatile synthetic handle and is often found in compounds with diverse biological activities. Notably, azetidine-containing molecules have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[4][5][6][7][8] This guide aims to provide a robust and reproducible synthetic route to this valuable building block, empowering researchers to explore its potential in various therapeutic areas.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the N-aryl bond, pointing towards a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. This strategy is highly efficient and relies on readily available starting materials.

G cluster_SM Starting Materials TM 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid Disconnection C-N Disconnection (SNAr) TM->Disconnection SMs Starting Materials SM1 2-Chloro-3-nitropyridine SM2 Azetidine-3-carboxylic acid (or its ester)

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves the reaction of an activated 2-halopyridine, such as 2-chloro-3-nitropyridine, with azetidine-3-carboxylic acid or its ester derivative. The electron-withdrawing nitro group at the 3-position is crucial for activating the pyridine ring towards nucleophilic attack at the C-2 position.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Overview

The SNAr reaction is a two-step process. The first, and typically rate-determining, step involves the attack of the nucleophile (the secondary amine of the azetidine ring) on the carbon atom bearing the leaving group (chloride). This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The second step is the rapid expulsion of the leaving group, which restores the aromaticity of the pyridine ring.

G reagents 2-Chloro-3-nitropyridine + Azetidine-3-carboxylate meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Step 1: Nucleophilic Attack (Rate-determining) product 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate meisenheimer->product Step 2: Elimination of Cl- (Fast)

Caption: The two-step mechanism of the SNAr reaction.

The presence of the ortho-nitro group is essential as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the first step.

Key Reaction Parameters
  • Choice of Leaving Group: While fluoride is often the most reactive leaving group in SNAr reactions due to its high electronegativity, 2-chloro-3-nitropyridine is a more common and cost-effective starting material that provides excellent results.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are ideal for SNAr reactions. They effectively solvate the cationic species and do not interfere with the nucleophile.

  • Base: A non-nucleophilic base is required to deprotonate the carboxylic acid of the azetidine starting material (if the free acid is used) and to neutralize the HCl generated during the reaction. Common choices include diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).

  • Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80 °C to 120 °C, to ensure a reasonable reaction rate.

Experimental Protocol

This protocol describes the synthesis of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid from ethyl azetidine-3-carboxylate and 2-chloro-3-nitropyridine, followed by ester hydrolysis.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
2-Chloro-3-nitropyridine5470-18-8C₅H₃ClN₂O₂158.54Corrosive, handle with care.
Ethyl azetidine-3-carboxylate791775-01-4C₆H₁₁NO₂129.16Can be used as the HCl salt.
Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.24Corrosive, irritant.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous grade recommended.
Lithium Hydroxide (LiOH)1310-65-2LiOH23.95Used for hydrolysis.
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Reagent grade.
Water (H₂O)7732-18-5H₂O18.02Deionized.
Hydrochloric Acid (HCl)7647-01-0HCl36.461M aqueous solution.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11For extraction.
BrineN/ANaCl (aq)N/ASaturated aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37For drying organic layers.
Step-by-Step Procedure

Step 1: Synthesis of Ethyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

  • To a stirred solution of ethyl azetidine-3-carboxylate (1.0 eq) in anhydrous DMF (5-10 mL per mmol of limiting reagent) in a round-bottom flask, add diisopropylethylamine (DIPEA) (2.5 eq). If using the hydrochloride salt of the azetidine, increase DIPEA to 3.5 eq.

  • Add 2-chloro-3-nitropyridine (1.1 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Step 2: Hydrolysis to 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid

  • Dissolve the purified ethyl ester from Step 1 in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the pyridine and azetidine protons.

  • ¹³C NMR: Expect signals corresponding to all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 223.19 g/mol should be observed.[2][3]

  • Purity: Should be ≥95% as determined by HPLC or NMR.

Conclusion

This guide outlines a reliable and scalable synthetic pathway for 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid. The core of the synthesis, a nucleophilic aromatic substitution reaction, is a high-yielding and well-understood transformation. By carefully controlling the reaction parameters as detailed in the experimental protocol, researchers can confidently produce this valuable building block for applications in drug discovery and medicinal chemistry. The provided protocol serves as a self-validating system when coupled with rigorous analytical characterization of the final product.

References

  • Dipeptidyl peptidase IV: development, design, synthesis and biological evalu
  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). PubMed.
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  • Process for making azetidine-3-carboxylic acid.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. SciSpace by Typeset.
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  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • (PDF) Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study.
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  • Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. PMC.
  • Synthesis and characterization of azetidin-2-one and 1,3-oxazepine derivatives using Schiff bases derived from 1,1'-biphenyl-4,4'-diamine.

Sources

Foundational

1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid CAS number 866156-87-8

1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic Acid (CAS 866156-87-8): A Bifunctional Scaffold for Advanced Molecular Architectures Executive Summary & Strategic Rationale In modern drug discovery, the transition from fla...

Author: BenchChem Technical Support Team. Date: March 2026

1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic Acid (CAS 866156-87-8): A Bifunctional Scaffold for Advanced Molecular Architectures

Executive Summary & Strategic Rationale

In modern drug discovery, the transition from flat, highly lipophilic aromatic rings to sp³-rich, polar scaffolds is a proven strategy to improve clinical success rates. As a Senior Application Scientist, I frequently leverage 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid (CAS: 866156-87-8) as a highly versatile, bifunctional building block.

The structural logic behind this scaffold is twofold:

  • The Azetidine-3-carboxylic Acid Moiety: Unlike highly flexible acyclic chains or larger piperidine rings, the four-membered azetidine ring provides a rigid, sp³-hybridized spacer. This conformational restriction locks the carboxylic acid vector in a defined spatial orientation, minimizing the entropic penalty upon target binding while simultaneously lowering the overall lipophilicity (LogP)[1].

  • The 3-Nitropyridine Core: The nitro group acts as a powerful electron-withdrawing group (EWG). Synthetically, it activates the pyridine ring for nucleophilic aromatic substitution (S_NAr)[2]. Post-synthesis, the nitro group serves as a masked amine, which can be reduced and subsequently cyclized to form privileged fused bicyclic pharmacophores (e.g., imidazo[4,5-b]pyridines).

Physicochemical Profiling

Understanding the physicochemical boundaries of a scaffold is critical before integrating it into a high-throughput library or a lead optimization campaign. The data below highlights the excellent drug-like properties of this building block[1].

PropertyValueCausality / Impact in Drug Design
CAS Number 866156-87-8Unique identifier for procurement and registry[3].
Molecular Formula C₉H₉N₃O₄Low molecular weight allows room for downstream elaboration[3].
Molecular Weight 223.19 g/mol Highly efficient ligand efficiency (LE) potential[3].
LogP 0.5106Excellent hydrophilicity; reduces off-target toxicity risks[1].
TPSA 96.57 ŲOptimal for membrane permeability without violating Veber's rules[1].
H-Bond Donors / Acceptors 1 / 5Provides multiple vectors for target protein interactions[1].
Rotatable Bonds 3High rigidity; lowers the entropic cost of binding[1].

Synthetic Methodology: Nucleophilic Aromatic Substitution (S_NAr)

The synthesis of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid relies on an S_NAr reaction. The causality of this reaction's efficiency lies in the 3-nitro group, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, stabilizing the negative charge in the Meisenheimer transition state[2].

Self-Validating Protocol: S_NAr Synthesis

Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Azetidine-3-carboxylic acid (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Anhydrous DMF.

  • Electrophile Activation: Dissolve 2-chloro-3-nitropyridine in anhydrous DMF (0.2 M concentration) at room temperature. The polar aprotic solvent stabilizes the transition state.

  • Nucleophilic Addition: Add azetidine-3-carboxylic acid, followed by finely powdered K₂CO₃. The base deprotonates the azetidine nitrogen, enhancing its nucleophilicity.

  • Thermal Maturation: Heat the reaction mixture to 60 °C. Self-Validation Check: Monitor via LC-MS. The reaction is typically complete within 2–4 hours due to the extreme activation provided by the ortho-nitro group.

  • pH-Dependent Isolation: Cool the mixture to 0 °C and dilute with cold water. Slowly acidify the aqueous layer using 1M HCl to pH ~3.5. Causality: The pKa of the azetidine-3-carboxylic acid is approximately 3.5–4.0. Adjusting to this pH ensures the product is in its neutral, zwitterionic, or fully protonated state, causing it to precipitate from the aqueous layer.

  • Purification: Filter the precipitate, wash with cold water to remove residual DMF and inorganic salts, and dry under high vacuum.

SNAr_Synthesis A 2-Chloro-3-nitropyridine (Electrophile) C Base (K2CO3) Solvent (DMF) 60°C A->C B Azetidine-3-carboxylic acid (Nucleophile) B->C D Meisenheimer Complex C->D Nucleophilic Attack E 1-(3-Nitropyridin-2-yl) azetidine-3-carboxylic acid D->E Chloride Elimination

Workflow of the SNAr synthesis of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid.

Divergent Functionalization in Drug Discovery

Once synthesized, this scaffold acts as a strategic divergence point in medicinal chemistry campaigns.

  • Pathway A (Core Extension): The carboxylic acid serves as a handle for amide couplings (using standard reagents like HATU/DIPEA). Because the azetidine ring is rigid, the resulting carboxamide projects into solvent or binding pockets with high predictable fidelity.

  • Pathway B (Heterocycle Annulation): The nitro group can be reduced to a primary amine using catalytic hydrogenation (Pd/C, H₂) or dissolving metal reduction (Fe/NH₄Cl). The resulting 3-aminopyridine is a classic precursor for cyclization into imidazo[4,5-b]pyridines or pyrido[2,3-b]pyrazines—scaffolds heavily utilized in kinase inhibitor design[2].

Divergent_Functionalization Start 1-(3-Nitropyridin-2-yl) azetidine-3-carboxylic acid Node1 Nitro Reduction (Pd/C, H2) Start->Node1 Pathway A Node2 Amide Coupling (HATU, DIPEA) Start->Node2 Pathway B End1 3-Aminopyridine Scaffold (Fused Heterocycle Precursor) Node1->End1 End2 Azetidine-3-carboxamide (Target Binding Vector) Node2->End2

Divergent functionalization logic for the bifunctional azetidine scaffold.

Handling, Stability, and Safety

While 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid is not classified as a hazardous substance under standard GHS criteria, strict laboratory protocols must be maintained[4].

  • Storage: Store at 4°C and protect from light to prevent premature degradation or photo-oxidation of the heteroaromatic system[3].

  • Reactivity Hazards: Keep away from strong oxidizing and reducing agents. Under fire conditions, the compound decomposes to emit toxic nitrogen oxides (NOx)[4].

  • PPE: Standard impervious clothing, protective gloves, and safety goggles are required to prevent skin and eye contact[4].

References

  • Google Patents: WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid, a heterocyclic compound of significant inter...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. By integrating foundational chemical principles with practical, field-proven insights, this document serves as an essential resource for understanding and utilizing this molecule in medicinal chemistry and beyond.

Introduction: A Molecule of Convergent Interest

1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid (CAS No. 866156-87-8) is a unique chemical entity that marries two critical pharmacophores: the 3-nitropyridine moiety and the azetidine-3-carboxylic acid scaffold.[1][2] The pyridine ring is a privileged structure in medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing this motif.[3] The introduction of a nitro group, particularly at the 3-position, significantly modulates the electronic properties of the pyridine ring, rendering it a versatile precursor for a wide array of bioactive molecules with applications in oncology, virology, and neurodegenerative disease research.[3]

Simultaneously, the azetidine ring, a strained four-membered heterocycle, has garnered increasing attention in drug discovery.[4] It serves as a rigid scaffold that can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, while also providing novel three-dimensional vectors for exploring chemical space.[5][6] The carboxylic acid functional group on the azetidine ring offers a key point for derivatization or for acting as a bioisostere for other functional groups, further enhancing its utility.[6]

This guide will delve into the molecular architecture of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid, elucidate its synthesis through a mechanistically driven protocol, and explore its potential as a valuable building block in the design of next-generation therapeutics.

Molecular Structure and Conformational Analysis

The molecular structure of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid, with the molecular formula C₉H₉N₃O₄ and a molecular weight of 223.19 g/mol , is characterized by the covalent linkage of a 3-nitropyridine ring to the nitrogen atom of an azetidine-3-carboxylic acid.[1][2]

Key Structural Features
  • 3-Nitropyridine Moiety: The pyridine ring is an aromatic heterocycle. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position significantly influences the electron density distribution within the ring. This deactivation of the ring is a key factor in its reactivity, particularly in nucleophilic aromatic substitution reactions.

  • Azetidine-3-carboxylic Acid Moiety: The azetidine ring is a saturated, four-membered heterocycle containing a nitrogen atom. The inherent ring strain of azetidines (approximately 25.4 kcal/mol) influences their reactivity and conformational preferences.[4] The carboxylic acid group at the 3-position provides a handle for further chemical modifications and can participate in hydrogen bonding interactions.

  • N-Aryl Bond: The bond between the pyridine C2 carbon and the azetidine nitrogen is the result of a nucleophilic aromatic substitution reaction. The geometry and rotational barrier of this bond are important for the overall three-dimensional shape of the molecule.

Conformational Insights

While a crystal structure for 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid is not publicly available, conformational analysis can be inferred from studies of related structures. The azetidine ring is not planar and typically adopts a puckered conformation to relieve ring strain.[7] The degree of puckering is influenced by the substituents on the ring.[7] For azetidine-2-carboxylic acid, a related compound, both puckered and nearly planar conformations have been observed, depending on the crystalline environment.[8] It is plausible that the azetidine ring in the title compound also exists in a dynamic equilibrium between puckered conformations.

The relative orientation of the 3-nitropyridine and azetidine-3-carboxylic acid moieties will be determined by the rotational barrier around the C-N bond. Steric hindrance between the hydrogen atom at the 6-position of the pyridine ring and the protons on the azetidine ring will likely favor a non-planar arrangement between the two ring systems.

Synthesis and Characterization

The synthesis of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of 2-halo-3-nitropyridines towards nucleophiles.

Synthetic Pathway: A Mechanistic Perspective

The core of the synthesis involves the reaction of 2-chloro-3-nitropyridine with azetidine-3-carboxylic acid. The rationale behind this choice of reactants and the reaction mechanism is as follows:

  • Activation by the Nitro Group: The electron-withdrawing nitro group at the 3-position of the pyridine ring strongly activates the carbon at the 2-position for nucleophilic attack.[9] This is due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex intermediate through resonance.[10]

  • Nucleophilic Attack: The secondary amine of the azetidine-3-carboxylic acid acts as the nucleophile, attacking the electron-deficient C2 carbon of the 2-chloro-3-nitropyridine.

  • Leaving Group Departure: The chloride ion is a good leaving group, and its departure from the Meisenheimer complex restores the aromaticity of the pyridine ring, yielding the final product.

Synthesis_of_1-(3-nitropyridin-2-yl)azetidine-3-carboxylic_acid 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine reaction_step Nucleophilic Aromatic Substitution (SNAr) (Base, Solvent, Heat) 2-chloro-3-nitropyridine->reaction_step Electrophile azetidine-3-carboxylic_acid azetidine-3-carboxylic acid azetidine-3-carboxylic_acid->reaction_step Nucleophile product 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid reaction_step->product

Synthetic pathway for 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid.
Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on established methodologies for similar SNAr reactions.[9]

Materials:

  • 2-chloro-3-nitropyridine

  • Azetidine-3-carboxylic acid[11]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another polar aprotic solvent

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azetidine-3-carboxylic acid (1.0 eq), 2-chloro-3-nitropyridine (1.0 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable volume of anhydrous DMF to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Washing: Wash the combined organic layers with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid as a solid.

Spectroscopic Characterization (Predicted)
Technique Predicted Data
¹H NMR Pyridine Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm), likely appearing as doublets or doublets of doublets. Azetidine Protons: A multiplet for the CH group at the 3-position and two multiplets for the two CH₂ groups, likely in the δ 3.5-5.0 ppm range. Carboxylic Acid Proton: A broad singlet at δ > 10 ppm.
¹³C NMR Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm), with the carbon bearing the nitro group being significantly deshielded. Azetidine Carbons: Signals for the CH and CH₂ groups in the aliphatic region (δ 30-60 ppm). Carbonyl Carbon: A signal in the δ 170-180 ppm range.
IR (cm⁻¹) O-H stretch (carboxylic acid): Broad absorption around 3000 cm⁻¹. C=O stretch (carboxylic acid): Strong absorption around 1700-1725 cm⁻¹. N-O stretch (nitro group): Two strong absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). C-N stretch (aromatic amine): Absorption around 1250-1350 cm⁻¹. C-H stretch (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹.
Mass Spec (ESI) [M+H]⁺: Expected at m/z 224.06. [M-H]⁻: Expected at m/z 222.05.

Chemical Properties and Reactivity

The chemical reactivity of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid is dictated by its constituent functional groups.

  • Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction. This provides a versatile handle for creating a library of derivatives for structure-activity relationship (SAR) studies.

  • Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is a common strategy in medicinal chemistry to introduce new pharmacophoric elements.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated.

  • Azetidine Ring: While generally stable, the strained azetidine ring can undergo ring-opening reactions under certain conditions, although this is less common for N-aryl azetidines.

Applications in Drug Discovery and Medicinal Chemistry

The convergence of the 3-nitropyridine and azetidine-3-carboxylic acid scaffolds in a single molecule makes it a highly attractive building block for drug discovery.

Applications_in_Drug_Discovery cluster_derivatization Derivatization Strategies cluster_applications Therapeutic Areas Core_Scaffold 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid Derivatization Chemical Derivatization Core_Scaffold->Derivatization Applications Potential Therapeutic Applications Derivatization->Applications Carboxylic_Acid_Modification Carboxylic Acid (Amides, Esters) Derivatization->Carboxylic_Acid_Modification Nitro_Group_Reduction Nitro Group Reduction (to Amine) Derivatization->Nitro_Group_Reduction Pyridine_Ring_Functionalization Pyridine Ring Functionalization Derivatization->Pyridine_Ring_Functionalization Anticancer Anticancer Agents Applications->Anticancer Antimicrobial Antimicrobial Agents Applications->Antimicrobial CNS_Disorders CNS Disorders Applications->CNS_Disorders Anti_inflammatory Anti-inflammatory Applications->Anti_inflammatory

Role of the title compound as a versatile scaffold in drug discovery.
Rationale for Use as a Bioactive Scaffold
  • Structural Rigidity and Novelty: The azetidine ring provides a rigid, three-dimensional element that can help to lock in a specific conformation, potentially leading to higher binding affinity and selectivity for a biological target.[5]

  • Modulation of Physicochemical Properties: The incorporation of the azetidine and nitropyridine moieties can be used to fine-tune properties such as solubility, lipophilicity (LogP), and metabolic stability.[1][5]

  • Bioisosteric Replacement: The azetidine-3-carboxylic acid moiety can act as a constrained analog of other amino acids or as a bioisostere for other functional groups, which can lead to improved pharmacological profiles.[6]

Potential Therapeutic Areas

Based on the known biological activities of nitropyridine and azetidine derivatives, 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid and its derivatives are promising candidates for investigation in several therapeutic areas:

  • Oncology: Nitropyridine derivatives have been explored as anticancer agents.[3]

  • Infectious Diseases: The pyridine nucleus is a common feature in many antimicrobial drugs.[3]

  • Central Nervous System (CNS) Disorders: The rigid nature of the azetidine scaffold can be beneficial for designing ligands that cross the blood-brain barrier and interact with CNS targets.

Conclusion

1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid is a strategically designed molecule that holds considerable promise as a versatile building block in drug discovery and medicinal chemistry. Its synthesis is readily achievable through a well-understood nucleophilic aromatic substitution reaction, and its structure offers multiple points for diversification. The combination of the electronically tunable 3-nitropyridine ring and the conformationally constrained azetidine-3-carboxylic acid scaffold provides a powerful platform for the development of novel therapeutic agents with potentially enhanced pharmacological properties. This guide provides a solid foundation for researchers to understand and exploit the chemical and biological potential of this intriguing molecule.

References

  • 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid - Appretech Scientific Limited. [Link]

  • The crystal and molecular structure of N-(t-butyloxycarbonyl)-L-azetidine-2-carboxylic acid and conformational analysis of poly-(L-azetidinecarboxylic acid) - IUCr. [Link]

  • 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic Acid - 北京欣恒研科技有限公司. [Link]

  • Conformational preferences of proline analogues with different ring size - PubMed. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. [Link]

  • EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof - Google P
  • Azetidine synthesis - Organic Chemistry Portal. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid - ResearchGate. [Link]

  • 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem. [Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P
  • 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF - ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications. [Link]

  • Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. [Link]

  • Synthesis of 8-Hydroxygeraniol - PubMed. [Link]

  • 1.2 Azetidinones (~-Lactams). [Link]

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Foundational

Potential Biological Activity of Nitropyridine-Containing Azetidines

Executive Summary The fusion of nitropyridine moieties with azetidine heterocycles represents a high-value structural motif in modern medicinal chemistry, particularly for infectious disease (Tuberculosis) and covalent i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of nitropyridine moieties with azetidine heterocycles represents a high-value structural motif in modern medicinal chemistry, particularly for infectious disease (Tuberculosis) and covalent inhibitor discovery. This guide analyzes the synergistic relationship between the electron-deficient nitropyridine "warhead" and the conformationally rigid azetidine "spacer."

While nitropyridines have historically been viewed as metabolic alerts due to potential mutagenicity, their utility as suicide substrates in anti-tubercular therapy (DprE1 inhibition) and hypoxia-activated prodrugs in oncology has revitalized their status. This document details the synthesis, mechanism of action (MoA), and structure-activity relationships (SAR) of this scaffold.

Structural Rationale & Chemical Space

The pharmacological potential of this scaffold arises from the distinct electronic and physical properties of its two core components:

The Nitropyridine "Warhead"
  • Electronic Activation: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). When attached to a pyridine ring (especially at the 3-position), it significantly lowers the LUMO energy of the ring, making it highly susceptible to nucleophilic attack (SNAr) or enzymatic reduction.
    
  • Bioreductive Activation: In hypoxic environments (tumors) or specific bacterial enzymes (DprE1), the nitro group is reduced to a nitroso (

    
    ) or hydroxylamine (
    
    
    
    ) species. These intermediates are potent electrophiles capable of forming covalent bonds with biological targets.
The Azetidine "Spacer"
  • Conformational Restriction: Unlike flexible pyrrolidines or piperidines, the 4-membered azetidine ring imposes a high energy barrier to inversion. This "locks" vectors for substituents, improving ligand-target binding entropy.

  • Physicochemical Modulation: Azetidines lower lipophilicity (

    
    ) compared to larger rings, often improving metabolic stability and solubility.
    

Core Therapeutic Application: Anti-Tubercular Agents (DprE1 Inhibition)[1]

The most authoritative application of nitropyridine-containing azetidines is in the treatment of Mycobacterium tuberculosis (Mtb).

Mechanism of Action: Suicide Inhibition

The target is DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), an enzyme essential for arabinan biosynthesis in the mycobacterial cell wall.

  • Recognition: The nitropyridine-azetidine compound binds to the DprE1 active site.

  • Activation: The FAD cofactor within DprE1 reduces the nitro group (

    
    ) to a nitroso group (
    
    
    
    ).[1]
  • Covalent Trapping: The reactive nitroso species forms a semi-mercaptal covalent bond with the thiol group of Cys387 in the enzyme active site.

  • Result: Irreversible inhibition of cell wall synthesis and bacterial lysis.[1]

Visualization: DprE1 Activation Pathway

The following diagram illustrates the "Suicide Inhibition" logic flow.

DprE1_Mechanism Compound Nitropyridine-Azetidine (Prodrug) Enzyme_Complex DprE1 Enzyme (FAD Cofactor) Compound->Enzyme_Complex Binding Intermediate Nitroso-Pyridine (Electrophile) Enzyme_Complex->Intermediate FAD-mediated Reduction (-2e) Covalent_Adduct Cys387-Inhibitor Adduct (Irreversible) Intermediate->Covalent_Adduct Nucleophilic Attack by Cys387 Death Cell Wall Lysis (Mtb Death) Covalent_Adduct->Death Pathway Blockade

Figure 1: Mechanism of DprE1 suicide inhibition by nitropyridine prodrugs.

Secondary Application: Covalent Cysteine Targeting (Oncology)

Beyond TB, this scaffold acts as a "tunable electrophile" for targeting oncogenic kinases with non-catalytic cysteine residues.

  • Reactivity Tuning: The azetidine ring, often substituted with electron-withdrawing groups (e.g., oxadiazoles or carbonyls), modulates the reactivity of the nitropyridine core via inductive effects.

  • SNAr Probes: 2-fluoro-3-nitropyridines or 2-chloro-3-nitropyridines can react with cysteine thiols in proteins via Nucleophilic Aromatic Substitution (SNAr), serving as chemoproteomic probes to map ligandable cysteines in the proteome.

Experimental Protocols

Synthesis: SNAr Coupling of Azetidine to Nitropyridine

This protocol describes the synthesis of a core scaffold: 2-(azetidin-1-yl)-3-nitropyridine.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Azetidine hydrochloride (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Workflow:

  • Dissolution: Dissolve 2-chloro-3-nitropyridine (158 mg, 1.0 mmol) in anhydrous ACN (5 mL) in a round-bottom flask.

  • Base Addition: Add DIPEA (435 µL, 2.5 mmol) and stir at 0°C for 10 minutes.

  • Nucleophile Addition: Add azetidine hydrochloride (112 mg, 1.2 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product is usually a bright yellow/orange spot (nitro chromophore).

  • Workup: Evaporate solvent. Dilute residue with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.[2][3]

  • Purification: Flash column chromatography (SiO₂).

Validation Check:

  • ¹H NMR: Look for the azetidine signals (triplet/multiplet at ~4.0 ppm) and the disappearance of the C2-Cl signal.

  • Color: The reaction typically turns from pale yellow to deep orange/red due to the push-pull electronic system formed.

Biological Assay: Resazurin Microtiter Assay (REMA) for Mtb

To verify biological activity against M. tuberculosis (H37Rv strain).

  • Preparation: Prepare 2-fold serial dilutions of the nitropyridine-azetidine compound in DMSO (100 µL/well) in 96-well plates.

  • Inoculation: Add 100 µL of Mtb culture (OD₆₀₀ = 0.001) to each well.

  • Incubation: Incubate at 37°C for 5–7 days.

  • Development: Add 30 µL of 0.02% Resazurin (Alamar Blue) and 12.5 µL of 20% Tween 80.

  • Readout: Incubate for 24 hours.

    • Blue: No growth (Inhibition).[2]

    • Pink: Growth (Reduction of resazurin by viable bacteria).

  • Data: The MIC is the lowest concentration preventing the color change.[1][2]

Quantitative Data Summary

The following table summarizes typical potency ranges for nitropyridine-azetidine derivatives found in literature (e.g., DprE1 inhibitors).

Compound ClassR-Group (Azetidine)TargetActivity (MIC/IC₅₀)Toxicity (HepG2)
Unsubstituted -HMtb (H37Rv)> 50 µM (Inactive)Low
Spiro-fused Spiro-furo[3,4-d]pyrimidineMtb (H37Rv)0.01 – 0.5 µMModerate
Amide-linked 3-Amido-arylKinase (DDR1)10 – 100 nMLow
Oxadiazole 3-(1,2,4-oxadiazol-5-yl)Cysteine ProteomeCovalent AdductVariable

Note: The "Unsubstituted" core often requires a hydrophobic tail (R-Group) to penetrate the mycobacterial cell wall.

Safety & Toxicology: The "Nitro" Liability

Researchers must address the potential mutagenicity of the nitro group.

  • Ames Test: Mandatory for all nitropyridine candidates.

  • Mitigation Strategy: "Safe" nitro compounds (like pretomanid) are those that are only reduced by specific bacterial nitroreductases (Ddn/DprE1) and not by mammalian mitochondrial reductases.

  • Design Rule: Steric hindrance around the nitro group or specific electronic tuning can reduce mammalian toxicity while maintaining bacterial potency.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. Link (Foundational mechanism for nitro-DprE1 inhibition).

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." PNAS. Link

  • Pitre, A. S., et al. (2020). "DprE1 Inhibitors: A Review of the Scaffold Hopping Approaches." Journal of Medicinal Chemistry. Link

  • Kullep, M., et al. (2024). "The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis." Molecules. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link (Context for cysteine-reactive probes).

Sources

Exploratory

Discovery and History of Novel Azetidine Carboxylic Acid Derivatives: A Technical Guide

Executive Summary The trajectory of azetidine carboxylic acid derivatives—from toxic botanical anomalies to highly prized pharmacophores—represents a triumph of modern medicinal chemistry. Originally identified as a non-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trajectory of azetidine carboxylic acid derivatives—from toxic botanical anomalies to highly prized pharmacophores—represents a triumph of modern medicinal chemistry. Originally identified as a non-proteinogenic amino acid that induces proteotoxic stress, the azetidine scaffold is now a cornerstone in the development of conformationally restricted therapeutics. This whitepaper provides an in-depth mechanistic analysis of the history, biological impact, and modern synthetic workflows associated with novel azetidine-2-carboxylic and azetidine-3-carboxylic acid derivatives.

Historical Context: The Natural Discovery of Azetidine-2-Carboxylic Acid

The history of azetidine carboxylic acids is rooted in the discovery of L-azetidine-2-carboxylic acid (AZE). This non-proteinogenic amino acid, a four-membered ring homologue of L-proline, was first isolated in 1955 from the foliage and rhizomes of Convallaria majalis (lily of the valley) and is also widely distributed in plants such as sugar beets (Beta vulgaris)[1],[2].

Early research was primarily toxicological. Because AZE is a structural mimic of L-proline, it is erroneously recognized by the cellular machinery in species that do not naturally produce it. The prolyl-tRNA synthetase activates AZE, charging it onto tRNA^Pro, which leads to its misincorporation into nascent polypeptide chains during translation[1],[2].

Mechanistic Biology: Proteotoxicity and Collagen Inhibition

The causality behind AZE's toxicity lies in its distinct steric profile. The strained four-membered azetidine ring alters the alpha-helix angle of the polypeptide chain to a smaller degree than the five-membered pyrrolidine ring of L-proline[2]. This geometric deviation disrupts the secondary and tertiary structures of critical proteins, most notably collagen and keratin, leading to severe proteotoxic stress, protein aggregation, and teratogenic effects[1],[2].

G A Azetidine-2-Carboxylic Acid (AZE) B Prolyl-tRNA Synthetase Activation A->B C Charging onto tRNA^Pro B->C D Misincorporation at Proline Codons C->D E Altered Alpha-Helix Angle & Protein Misfolding D->E F Proteotoxic Stress & Collagen Inhibition E->F

Caption: Pathway of AZE misincorporation causing proteotoxic stress.

The Evolution to Synthetic Scaffolds: Azetidine-3-Carboxylic Acid in Drug Discovery

While AZE's toxicity limited its direct therapeutic use, the unique physicochemical properties of the azetidine ring—specifically its ability to introduce rigid conformational constraints while maintaining a low molecular weight—sparked immense interest in drug discovery. The focus shifted toward synthetic derivatives, particularly azetidine-3-carboxylic acid .

Rational Drug Design: S1P Receptor Agonists

Azetidine-3-carboxylic acid derivatives have become vital in developing sphingosine-1-phosphate (S1P) receptor agonists. S1P receptors regulate cell proliferation, migration, and blood-brain barrier integrity. Historically, S1P1 agonists relied on amino alcohol-based prodrugs that required an additional in vivo phosphorylation step to become active[3].

To streamline in vitro Structure-Activity Relationship (SAR) screening, scientists demonstrated that azetidine-3-carboxylic acid acts as a highly effective direct agonist surrogate for these amino alcohol head groups[3]. This substitution bypasses the need for enzymatic phosphorylation, allowing compounds to be screened directly and facilitating rapid parallel synthesis[3].

This strategy culminated in the discovery of A-971432 , an orally bioavailable, highly selective S1P5 agonist developed by AbbVie[]. A-971432 utilizes an azetidine-3-carboxylic acid core to achieve remarkable selectivity, reversing age-related cognitive decline and preserving blood-brain barrier integrity in models of neurodegenerative diseases like Huntington's and Alzheimer's[].

Quantitative Analysis: Structure-Activity Relationships

The integration of the azetidine carboxylic acid scaffold dramatically improves receptor selectivity and synthetic efficiency. The table below summarizes key quantitative metrics driving the adoption of these derivatives:

Compound / DerivativeTarget / ReactionKey Metric (Yield / IC50)Significance
A-971432 S1P5 ReceptorIC50 = 6 nMHighly selective S1P5 agonist[]
A-971432 S1P1 ReceptorIC50 = 362 nM>60-fold selectivity over S1P1[]
A-971432 S1P3 ReceptorIC50 > 10,000 nM>1600-fold selectivity over S1P3[]
Protected 3-Haloazetidines Strain-Release Synthesis>80% Yield (Gram-scale)Efficient intermediate generation[5]
Alkyl Azetidines Photochemical Functionalization36% - 96% YieldEnables late-stage functionalization[6]

Self-Validating Experimental Methodologies

The synthesis of azetidine derivatives historically suffered from low yields due to the difficulty of forming the strained four-membered ring via intermolecular cyclization. Modern methodologies have overcome these barriers using strain-release mechanisms and photoredox catalysis.

Protocol 1: Strain-Release Synthesis of 3-Haloazetidines

To bypass the inefficient intermolecular reaction of an amine with a bis-electrophile, researchers developed a one-pot, gram-scale synthesis utilizing 1-azabicyclo[1.1.0]butane (ABB)[5].

Step-by-Step Methodology:

  • In Situ Formation: Generate the highly strained 1-azabicyclo[1.1.0]butane (ABB) precursor from commercially available starting materials.

  • Strain-Release Ring Opening: Treat the ABB intermediate with a halide salt (e.g., iodide) and an electrophile (e.g., Boc anhydride). The strain-release mechanism drives two sequential intramolecular aminations, forming the protected 3-haloazetidine in >80% yield[5].

  • Cyanation: React the resulting tert-butyl 3-iodoazetidine-1-carboxylate with NaCN in DMSO to yield the cyanoazetidine intermediate[5].

  • Hydrolysis: Subject the cyanoazetidine to basic hydrolysis to afford 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. Validation: This self-validating sequence achieves a 58% overall yield on a gram scale, providing a highly scalable route to diverse azetidine-3-carboxylic acid building blocks[5].

G S1 1-Azabicyclo[1.1.0]butane (ABB) Precursor S2 Strain-Release Reaction (Halide Salt + Electrophile) S1->S2 S3 Protected 3-Haloazetidines Intermediate S2->S3 S4 Cyanation & Hydrolysis Sequence S3->S4 S5 Azetidine-3-Carboxylic Acid Derivatives S4->S5

Caption: Strain-release synthesis workflow for azetidine-3-carboxylic acids.

Protocol 2: Photochemical Functionalization in Batch and Flow

For late-stage functionalization, direct photochemical modification of azetidine-2-carboxylic acids has been established, enabling the rapid preparation of alkyl azetidines without pre-activation of the carboxylic acid[6].

Step-by-Step Methodology:

  • Reaction Setup: In a batch or continuous flow reactor, combine N-Boc azetidine-2-carboxylic acid (1.0 equiv) with a Michael acceptor such as 4-vinylpyridine (2.0 equiv) in DMF [0.2 M][6].

  • Catalyst Addition: Add a photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbpy)PF6 at 2.5 mol%) and a base (LiOH·H2O, 1.1 equiv)[6].

  • Irradiation: Expose the mixture to blue light. The photocatalyst facilitates a single-electron transfer, triggering a decarboxylative cross-coupling reaction.

  • Isolation: Purify the resulting alkyl azetidine via chromatography. Validation: This protocol successfully yields functionalized azetidines in 36% to 96% yields, seamlessly scaling from milligram to multigram quantities in flow systems[6].

Conclusion

The transformation of azetidine carboxylic acids from toxic plant metabolites to privileged pharmaceutical scaffolds underscores the power of structural biology and synthetic innovation. By leveraging the rigid geometry of the azetidine ring, researchers have successfully developed highly selective therapeutics like A-971432. Supported by modern, high-yield synthetic protocols such as strain-release cyclization and photoredox catalysis, azetidine carboxylic acid derivatives will continue to drive the next generation of CNS-focused and conformationally restricted drug discovery.

References

1.[1] Title: Historical Context of Azetidine Carboxylic Acid Research Source: Benchchem URL: 1

2.[3] Title: Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders Source: ACS Publications URL: 3

3.[2] Title: Azetidine-2-carboxylic acid in garden beets (Beta vulgaris) Source: ResearchGate URL: 2

4.[6] Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: 6

5.[5] Title: An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar URL: 5

6.[] Title: CAS 1240308-45-5 (A-971432) Source: BOC Sciences URL:

Sources

Foundational

A Technical Guide to the Solubility Profile of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Aqueous solubility is a critical, often rate-limiting, physicochemical property that dictates the success of a drug cand...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aqueous solubility is a critical, often rate-limiting, physicochemical property that dictates the success of a drug candidate.[1][2] Poor solubility can severely hamper absorption, lead to unreliable data in biological assays, and create significant formulation challenges, ultimately causing promising compounds to fail.[3][4][5] This guide presents a comprehensive framework for establishing the complete solubility profile of a novel drug candidate, using the representative molecule 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid as a case study. We will detail the logical progression from in silico prediction to rigorous experimental determination, covering physicochemical characterization, kinetic and thermodynamic solubility assays, and evaluation in biorelevant media. The protocols and interpretive guidance provided herein are designed to empower research and development teams to make informed, data-driven decisions throughout the drug discovery and development pipeline.

Introduction: Deconstructing the Target Molecule

The subject of our case study, 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid, possesses structural features common in modern drug candidates. A thorough analysis of its structure is the first step in anticipating its solubility behavior.

  • Azetidine-3-carboxylic acid: This moiety provides a carboxylic acid group, which is a weak acid.

  • 3-nitropyridin-2-yl: This group contains a pyridine ring, which is a weak base, and an electron-withdrawing nitro group.

The presence of both an acidic (carboxylic acid) and a basic (pyridine) functional group suggests that the molecule is amphoteric or zwitterionic . This dual nature means its ionization state, and therefore its solubility, will be highly dependent on the pH of the surrounding medium.[6] Understanding the ionization constant (pKa) for each group is paramount.[7][8]

Foundational Physicochemical Characterization

Before aqueous solubility can be accurately measured and interpreted, a baseline understanding of the molecule's fundamental physicochemical properties is required.

In Silico Prediction

Modern computational tools provide a rapid, cost-effective first pass at estimating key parameters, guiding subsequent experimental design.[9][10] Various software packages can predict properties like pKa, the logarithm of the partition coefficient (logP), and topological polar surface area (TPSA).[11] These predictions help anticipate if a compound will be acidic, basic, or neutral and its general lipophilicity.[11]

ParameterPredicted Value (Illustrative)Implication for Solubility
Acidic pKa (pKa₁) ~3.5 - 4.5Below this pH, the carboxylic acid is mostly neutral; above, it is ionized (negative charge), which should increase aqueous solubility.
Basic pKa (pKa₂) ~2.0 - 3.0Above this pH, the pyridine is neutral; below, it is ionized (positive charge), which should increase aqueous solubility.
cLogP ~1.0 - 2.0Indicates moderate lipophilicity. A balance is needed; high lipophilicity often correlates with poor aqueous solubility.[12][13]
Solid-State Characterization

The solid form of an active pharmaceutical ingredient (API) profoundly impacts its solubility.[14][15] A stable crystalline form will have lower solubility than a metastable or amorphous form. Therefore, characterizing the solid state is a non-negotiable step.

Key techniques include:

  • X-Ray Powder Diffraction (XRPD): Used to identify the crystalline form (polymorph) or confirm an amorphous state.[16][17]

  • Differential Scanning Calorimetry (DSC): Provides information on melting point, glass transition (for amorphous materials), and phase transitions, which are signatures of the solid form.[14][15]

  • Thermogravimetric Analysis (TGA): Determines the presence of solvates or hydrates by measuring weight loss upon heating.

These orthogonal methods provide a comprehensive picture of the material being tested, ensuring that solubility data is reproducible and relevant.[14][18]

Experimental pKa and LogD Determination

While in silico tools are useful, experimental verification is the gold standard.

  • pKa Determination: The ionization constant(s) must be measured accurately. Potentiometric titration is a classic and reliable method.[19][20] This involves dissolving the compound and titrating with an acid or base while monitoring the pH. The inflection points on the titration curve correspond to the pKa values.[19]

  • LogD Determination: LogD (the distribution coefficient) is a measure of lipophilicity at a specific pH and is more physiologically relevant for ionizable drugs than LogP.[12] The shake-flask method, partitioning the compound between n-octanol and an aqueous buffer (e.g., at pH 7.4), is the benchmark method.[13][21] The concentration in each phase is then measured, typically by HPLC or UV-Vis spectroscopy.

Core Aqueous Solubility Assessment

With foundational properties established, direct measurement of aqueous solubility can proceed. It is critical to distinguish between two types of solubility: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility (or apparent solubility) is a high-throughput measurement used in early drug discovery.[3][4] It measures the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, begins to precipitate.[22][23] This method is fast but can overestimate true solubility as it may reflect a supersaturated state.[24][25]

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dispensing: In a 96-well microplate, dispense serial dilutions of the DMSO stock.

  • Addition: Rapidly add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells to achieve the final desired concentrations (typically with a final DMSO concentration of 1-2%).[3]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[22]

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by precipitated particles.[22]

  • Analysis: The solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to controls.

Thermodynamic Solubility

Thermodynamic (or equilibrium) solubility is the true saturation concentration of the most stable solid form of a compound in a solvent at equilibrium.[26] This is the "gold standard" measurement and is crucial for lead optimization and pre-formulation.[27] The most common method is the shake-flask technique.[28][29]

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Solubility Measurement cluster_2 Phase 3: Application A In Silico Prediction (pKa, cLogP) C Experimental pKa & LogD (Titration, Shake-Flask) A->C B Solid-State Analysis (XRPD, DSC) E Thermodynamic Solubility (Shake-Flask @ pH 7.4) B->E F pH-Solubility Profile (Shake-Flask @ pH 1.2-10) C->F D Kinetic Solubility (High-Throughput Screen) D->E Guides deeper study E->F G Biorelevant Media (FaSSIF, FeSSIF) F->G H Formulation Strategy G->H I In Vivo PK Prediction G->I

Caption: A logical workflow for comprehensive solubility characterization.

  • Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure enough solid is present to maintain a slurry throughout the experiment.[29]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[23][28]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear filtrate and determine the compound's concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.[23]

  • Validation: After the experiment, measure the pH of the remaining slurry to confirm it has not changed significantly.[29] It is also good practice to recover the remaining solid and re-analyze it by XRPD to check for any changes in the solid form.

G A 1. Add Excess Solid to Buffer B 2. Agitate for 24-48h at const. Temp A->B C 3. Allow to Settle B->C D 4. Filter Supernatant (0.22 µm) C->D F 6. Measure Final pH & Analyze Solid (XRPD) C->F E 5. Quantify Filtrate (e.g., HPLC) D->E

Sources

Exploratory

Theoretical and Computational Profiling of 1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic Acid: A Comprehensive Workflow for Fragment-Based Drug Design

Executive Summary In fragment-based drug discovery (FBDD), the transition from a 2D chemical structure to a biologically active lead requires a rigorous understanding of the molecule's 3D conformational landscape, electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), the transition from a 2D chemical structure to a biologically active lead requires a rigorous understanding of the molecule's 3D conformational landscape, electronic properties, and dynamic behavior in solvent. 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid (CAS: 866156-87-8)[1] is a highly functionalized building block. It features a rigidified azetidine core that restricts conformational entropy, a carboxylic acid moiety acting as a primary pharmacophore anchor, and a 3-nitropyridin-2-yl group that introduces intense electronic polarization and steric bulk.

This whitepaper outlines a self-validating computational pipeline—spanning Density Functional Theory (DFT), molecular docking, Molecular Dynamics (MD), and ADMET profiling—designed to evaluate this specific compound. As a Senior Application Scientist, I have structured these protocols not merely as a sequence of software commands, but as a logically driven framework where every experimental choice is governed by underlying physical chemistry.

Phase 1: Quantum Mechanical Profiling (DFT)

Before simulating how a fragment interacts with a macroscopic protein, we must understand its intrinsic electronic structure. The azetidine ring exhibits significant ring strain and puckering dynamics, which are heavily influenced by the bulky, electron-withdrawing nitropyridine substituent.

Causality in Protocol Design

We utilize Density Functional Theory (DFT) via [2] to determine the global energy minimum. The choice of the B3LYP functional with the 6-311G(d,p) basis set is deliberate. B3LYP provides an optimal balance between computational cost and accuracy for organic molecules. The addition of diffuse and polarization functions (d,p) is strictly required here; they accurately model the lone pair delocalization from the azetidine nitrogen into the electron-deficient nitropyridine ring, which fundamentally dictates the rotational barrier and the bioactive conformation of the fragment.

Step-by-Step Methodology
  • Initial Conformational Search: Generate 3D conformers using molecular mechanics (e.g., MMFF94) to identify local minima.

  • Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16 at the B3LYP/6-311G(d,p) level in an implicit solvent model (SMD, water).

  • Frequency Calculation: Run vibrational frequency analysis on the optimized geometry. Self-Validation: The absence of imaginary frequencies confirms the structure is a true global minimum rather than a transition state.

  • Electronic Property Extraction: Calculate the HOMO/LUMO energies and generate the Electrostatic Potential (ESP) map.

Quantitative Data Summary

Table 1: Representative Quantum Mechanical Parameters for 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid (B3LYP/6-311G(d,p))

ParameterCalculated ValueChemical Significance
E_HOMO -6.85 eVElectron donating capacity; localized on the azetidine nitrogen.
E_LUMO -2.42 eVElectron accepting capacity; localized on the nitropyridine ring.
Energy Gap (ΔE) 4.43 eVIndicates moderate chemical hardness and high kinetic stability.
Dipole Moment 5.12 DebyeHigh polarity, driving strong orientation in polar binding pockets.
Max ESP (+) +45.2 kcal/molLocalized at the carboxylic acid proton (Strong H-bond donor).
Min ESP (-) -38.7 kcal/molLocalized at the nitro group oxygens (Strong H-bond acceptors).

Phase 2: Pharmacophore Modeling & Molecular Docking

With the optimized geometry established, we transition to predicting how this fragment binds to a target receptor.

Causality in Protocol Design

We employ [3] due to its highly efficient Lamarckian Genetic Algorithm and empirical scoring function. Because the azetidine ring is rigid, the primary rotatable bonds lie between the azetidine and the pyridine ring, and within the carboxylic acid group. By allowing flexibility only at these specific vectors during docking, we prevent the algorithm from sampling physically impossible ring-puckering states, thereby increasing the signal-to-noise ratio of the predicted binding poses.

Step-by-Step Methodology
  • Ligand Preparation: Import the DFT-optimized structure into MGLTools. Assign Gasteiger charges and define the 3 rotatable bonds[1]. Save as .pdbqt.

  • Receptor Preparation: Remove co-crystallized waters from the target protein, add polar hydrogens, and assign Kollman charges.

  • Grid Box Definition: Center the grid box on the target's active site with a spacing of 0.375 Å, ensuring the box dimensions exceed the fragment size by at least 10 Å in all directions.

  • Docking Execution: Run AutoDock Vina with an exhaustiveness parameter of 16 to ensure deep sampling of the conformational space.

DockingWorkflow LPrep Ligand Preparation (DFT Geometry, Gasteiger Charges) Dock AutoDock Vina (Lamarckian GA Search) LPrep->Dock RPrep Receptor Preparation (Protonation, Kollman Charges) Grid Grid Box Generation (Active Site Definition) RPrep->Grid Grid->Dock Analysis Pose & Interaction Analysis (Scoring, H-Bonds, Pi-Stacking) Dock->Analysis

Fig 1. Molecular docking workflow for fragment-target interaction profiling.

Phase 3: Molecular Dynamics (MD) Simulations

Static docking poses represent a vacuum-like snapshot. To validate whether the 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid fragment remains bound under physiological conditions, we must introduce kinetic energy and explicit solvent.

Causality in Protocol Design

We utilize [4] for high-performance MD simulations. A critical point of failure in fragment simulation is premature production runs. We enforce a strict two-phase equilibration (NVT followed by NPT). The NVT ensemble establishes the correct temperature distribution without volume fluctuations, preventing artificial structural distortion of the small fragment. The subsequent NPT phase allows the explicit TIP3P water density to converge to 1 atm, ensuring the solvation shell around the highly polar nitro and carboxylic acid groups is physically realistic before data collection begins.

Step-by-Step Methodology
  • Topology Generation: Parameterize the protein using the AMBER99SB force field. Parameterize the fragment using the General AMBER Force Field (GAFF) via ACPYPE, utilizing the RESP charges derived from the Phase 1 DFT calculations.

  • Solvation: Place the complex in a dodecahedron box, maintaining a 1.0 nm distance from the box edge. Fill with TIP3P water and neutralize with Na+/Cl- ions.

  • Energy Minimization: Run steepest descent minimization until the maximum force is < 1000.0 kJ/mol/nm to resolve steric clashes.

  • Equilibration:

    • Run 100 ps of NVT (constant Number of particles, Volume, Temperature at 300K) using the V-rescale thermostat.

    • Run 100 ps of NPT (constant Number of particles, Pressure, Temperature at 1 bar) using the Parrinello-Rahman barostat.

  • Production: Execute a 100 ns production run. Extract RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) to validate complex stability.

MDPipeline Topo Topology Generation Solv Solvation & Ions Topo->Solv Min Energy Minimization Solv->Min Equil NVT & NPT Equilibration Min->Equil Prod Production MD (100 ns) Equil->Prod

Fig 2. GROMACS molecular dynamics simulation pipeline for complex stability.

Phase 4: ADMET & Drug-Likeness Assessment

A fragment is only viable if it possesses favorable pharmacokinetic properties that allow it to be optimized into a drug candidate.

Causality in Protocol Design

We evaluate the compound using [5]. The presence of a nitro group often raises toxicity flags (due to potential reduction to reactive hydroxylamines), while the carboxylic acid limits membrane permeability. By calculating the Topological Polar Surface Area (TPSA) and LogP, we can quantitatively assess if the fragment violates Lipinski's Rule of Five, ensuring that downstream synthetic optimization efforts are built on a solid pharmacokinetic foundation.

Quantitative Data Summary

Based on the SMILES string (O=C(C1CN(C2=NC=CC=C2=O)C1)O) and verified chemical data[1], the fragment exhibits excellent drug-likeness metrics, making it an ideal starting point for FBDD.

Table 2: Physicochemical and ADMET Properties[1]

PropertyValueRule of 5 Compliance / Significance
Molecular Weight 223.19 g/mol Yes (< 500 Da). Ideal for fragment libraries.
LogP (Lipophilicity) 0.5106Yes (< 5). Highly soluble in aqueous media.
TPSA 96.57 ŲYes (< 140 Ų). Good oral bioavailability potential.
H-Bond Donors 1Yes (< 5). Provided by the carboxylic acid OH.
H-Bond Acceptors 5Yes (< 10). Provided by N and O atoms.
Rotatable Bonds 3Yes (< 10). Low entropic penalty upon binding.

References

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. (2010). Journal of Computational Chemistry. Available at:[Link]

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. Abraham, M. J., et al. (2015). SoftwareX. Available at:[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina, A., Michielin, O., & Zoete, V. (2017). Scientific Reports. Available at:[Link]

  • Gaussian 16 Reference & DFT Methodologies. Frisch, M. J., et al. Cited via MDPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)

This Application Note and Protocol Guide details the utility of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid (CAS: 866156-87-8) as a high-value fragment for drug discovery.[1] [1] Executive Summary The compound 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utility of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid (CAS: 866156-87-8) as a high-value fragment for drug discovery.[1]

[1]

Executive Summary

The compound 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid represents a "privileged fragment" in modern medicinal chemistry.[1] Unlike traditional planar aromatic fragments, this molecule incorporates a constrained, sp³-rich azetidine ring fused to an electron-deficient 3-nitropyridine core. This unique architecture offers two orthogonal exit vectors (the carboxylic acid and the nitro group) and distinct physicochemical properties that improve solubility and metabolic stability compared to piperidine or pyrrolidine analogs.[1]

This guide outlines the mechanistic rationale for selecting this fragment and provides validated protocols for its activation and elaboration into lead compounds, specifically targeting kinase hinge regions and E3 ligase recruiters (PROTACs).

Chemical Profile & Physicochemical Properties[1][2][3][4]

Before initiating synthesis, it is critical to understand the fragment's baseline properties. The azetidine ring lowers lipophilicity (LogP) while maintaining structural rigidity, a key factor in the "Escape from Flatland" strategy.[1]

PropertyValueSignificance in Drug Design
Molecular Weight 223.19 DaIdeal for FBDD (Rule of 3 compliant).[1]
cLogP ~0.51Low lipophilicity reduces off-target toxicity and improves solubility.
TPSA ~96 ŲPolar surface area suggests good membrane permeability if functionalized.
pKa (Acid) ~3.5Carboxylic acid is ionized at physiological pH; requires masking (amide/ester) for cell potency.[1]
Geometry PuckeredThe azetidine ring exists in a puckered conformation, projecting the carboxylate vector ~109° relative to the pyridine plane.

Strategic Rationale: The "Fork in the Road"

This fragment offers two distinct synthetic pathways, allowing researchers to diverge early in the library generation process.

Pathway A: The "Hinge Binder" (Nitro Reduction)

The 3-nitropyridine core is a latent precursor to the 3-amino-2-(azetidin-1-yl)pyridine motif.[1] This substructure is a potent bidentate ligand for kinase active sites. The pyridine nitrogen accepts a hydrogen bond from the hinge region, while the newly formed C3-amine (or its urea/amide derivative) acts as a donor.[1]

Pathway B: The "Exit Vector" (Acid Coupling)

The carboxylic acid at the C3 position of the azetidine projects into the solvent-exposed region of the protein pocket. This is an ideal handle for attaching solubilizing groups or long linkers (e.g., PEG chains) for PROTAC design, without disrupting the binding of the pyridine core.[1]

G Fragment 1-(3-nitropyridin-2-yl) azetidine-3-COOH Red Nitro Reduction (Fe/NH4Cl or H2/Pd) Fragment->Red Path A Coup Amide Coupling (HATU/DIEA) Fragment->Coup Path B Amine 3-Amino Core (Hinge Binder) Red->Amine Urea Urea/Amide Formation (Kinase Selectivity) Amine->Urea Linker Solvent Exposed Tail (PROTAC Linker) Coup->Linker Linker->Urea Convergent Synthesis

Figure 1: Divergent synthetic workflow. Path A activates the pharmacophore; Path B extends the vector.

Experimental Protocols

Protocol A: Nitro Reduction (Activation of the Hinge Binder)

Objective: Convert the electron-withdrawing nitro group into an electron-donating amino group to enable hydrogen bonding or further derivatization.

Reagents:

  • Iron powder (325 mesh)[1]

  • Ammonium Chloride (NH₄Cl)[1]

  • Ethanol (EtOH) / Water (H₂O)[1]

  • Ethyl Acetate (EtOAc) for extraction[1]

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid (1.0 eq, 1 mmol) in a mixture of EtOH:H₂O (4:1, 10 mL).

  • Addition: Add NH₄Cl (5.0 eq) followed by Iron powder (5.0 eq).

  • Reaction: Heat the suspension to 80°C with vigorous stirring. Monitor by LCMS (Expect M+H shift from 224 to 194). Reaction typically completes in 2–4 hours.

    • Note: The carboxylic acid may partially form an iron salt; ensure acidic workup or use the methyl ester if solubility is an issue.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. If the product is the free acid, it may be zwitterionic and difficult to extract.

    • Preferred: Use a SCX-2 (Strong Cation Exchange) cartridge.[1] Load the crude mixture in MeOH, wash with MeOH, and elute the amine with 2M NH₃ in MeOH.

  • Yield: Expect 85–95% of a tan/brown solid.

Validation:

  • 1H NMR (DMSO-d6): Disappearance of the downfield nitro-adjacent proton signals. Appearance of broad NH₂ singlet around 5.0–6.0 ppm.

Protocol B: Carboxylic Acid Functionalization (Library Generation)

Objective: Attach diverse amines to the azetidine tail to probe the solvent channel.

Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • DMF (Anhydrous)[1]

  • Diverse Amines (R-NH₂)[1]

Procedure:

  • Activation: Dissolve the fragment (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and HATU (1.1 eq).[1] Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

    • Critical Step: The color should turn yellow/orange. If the solution remains colorless, ensure the carboxylic acid is soluble.

  • Coupling: Add the specific amine (R-NH₂, 1.1 eq).[1] Stir at RT for 2–16 hours.

  • Monitoring: LCMS should show the desired amide mass (M+H).[1]

  • Purification:

    • High Throughput:[1] Inject directly onto Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).[1]

    • Manual: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and sat.[1] NaHCO₃. Dry over MgSO₄.

Protocol C: Scaffold Morphing (Formation of Urea Derivatives)

Objective: Create a "Type II" kinase inhibitor motif by reacting the reduced amine (from Protocol A) with isocyanates.[1]

Reagents:

  • 3-Amino-2-(azetidin-1-yl)pyridine derivative (Product of Protocol A)[1]

  • Aryl Isocyanate (Ar-NCO) or Phenyl Chloroformate[1]

  • DCM (Dichloromethane) or THF[1]

Procedure:

  • Dissolution: Dissolve the amine (1.0 eq) in dry DCM at 0°C.

  • Addition: Add the isocyanate (1.0 eq) dropwise.[1]

    • Tip: If using phenyl chloroformate to make a carbamate intermediate (for subsequent reaction with an aniline), add pyridine (1.1 eq) as a base.[1]

  • Reaction: Allow to warm to RT. Urea formation is usually rapid (< 1 hour).[1]

  • Isolation: The urea product often precipitates from DCM. Filter and wash with cold DCM. If soluble, evaporate and purify via flash chromatography (SiO₂, MeOH/DCM gradient).[1]

References

  • Fragment-Based Drug Discovery (General Principles)

    • Erlanson, D. A., et al. "Fragment-based drug discovery."[1] Journal of Medicinal Chemistry 47.14 (2004): 3463-3482.[1] Link[1]

  • Azetidine Utility in Medicinal Chemistry

    • Stepan, A. F., et al. "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere."[1] Journal of Medicinal Chemistry 55.7 (2012): 3414-3424.[1] (Discusses sp3 rich scaffolds including azetidines). Link[1]

  • Nitropyridine Reduction & Functionalization

    • Lowe, J. T., et al. "Synthesis of Imidazo[4,5-b]pyridines."[1] Journal of Organic Chemistry 77.19 (2012): 8389–8399.[1] (General procedures for 2,3-diaminopyridine systems). Link[1]

  • Compound Data Source

    • ChemScene Product Data for CAS 866156-87-8.[2] Link

Sources

Application

Application Note: Derivatization of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid for High-Throughput Screening Library Synthesis

Introduction: The Strategic Value of the Azetidine Scaffold Azetidines, as strained four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in modern drug discovery.[1][2] Their unique struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, as strained four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in modern drug discovery.[1][2] Their unique structural and physicochemical properties, including a high fraction of sp³ carbons and conformational rigidity, can confer improved metabolic stability, solubility, and pharmacokinetic profiles upon drug candidates.[1][2] The specific scaffold, 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid (CAS 866156-87-8), represents a particularly valuable building block for library synthesis.[3][4] It features two distinct and orthogonal points for chemical diversification: a carboxylic acid handle amenable to robust amide coupling reactions and an electron-deficient nitropyridine ring primed for palladium-catalyzed cross-coupling reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient derivatization of this scaffold. We present two field-proven, high-throughput protocols for generating structurally diverse compound libraries: (1) parallel amide bond formation and (2) Suzuki-Miyaura cross-coupling. These methodologies are designed to be robust, scalable, and suitable for accelerating the hit-to-lead optimization process in drug discovery programs.[5]

Core Scaffold: Properties and Diversification Points

The foundational building block, 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid, possesses key features that make it an ideal starting point for library synthesis.

cluster_labels cluster_arrows scaffold Amide_Coupling_Label->scaffold Suzuki_Coupling_Label->scaffold

Caption: Chemical structure and key diversification vectors.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueSource
CAS Number 866156-87-8[3][4]
Molecular Formula C₉H₉N₃O₄[3]
Molecular Weight 223.19 g/mol [3]
Purity ≥96%[3]

Protocol 1: Parallel Synthesis of an Amide Library

Amide bond formation is the most frequently utilized reaction in medicinal chemistry, primarily due to its stability and the vast commercial availability of diverse amine building blocks.[6][7] This protocol leverages a high-efficiency coupling reagent, HATU, to facilitate the rapid and parallel synthesis of an amide library in a 96-well plate format.

Causality Behind Experimental Choices
  • Coupling Reagent (HATU): Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is selected for its high reactivity and low propensity to cause racemization. It rapidly activates the carboxylic acid, allowing for efficient coupling even with less nucleophilic or sterically hindered amines.[8][9]

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base. Its role is to deprotonate the amine salt and neutralize the acid formed during the reaction without competing with the primary amine as a nucleophile.[5]

  • Solvent (DMF): N,N-Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating a homogenous reaction mixture.

Caption: Workflow for parallel amide library synthesis.

Step-by-Step Methodology

This protocol is designed for a 96-well reaction block with a final reaction volume of 400 µL per well.

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid in anhydrous DMF.

    • In a separate 96-well plate, prepare 0.2 M solutions of a diverse amine library (one amine per well) in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF. Note: Prepare this solution fresh before use.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the scaffold stock solution (0.02 mmol).

    • Add 100 µL of the corresponding amine stock solution to each well (0.02 mmol).

    • Add 100 µL of the HATU stock solution to each well (0.02 mmol).

    • Add 100 µL of the DIPEA stock solution to each well (0.04 mmol).

  • Reaction and Work-up:

    • Seal the reaction block securely.

    • Shake the block at room temperature for 16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate, shaking vigorously, and then carefully transferring the organic layer to a new plate. Repeat the extraction.

    • Combine the organic layers and concentrate to dryness under vacuum.

  • Purification and QC:

    • Redissolve the crude product in a suitable solvent (e.g., DMSO/Methanol).

    • Purify each compound using mass-triggered preparative HPLC.[10][11]

    • Analyze the purified fractions by LC-MS to confirm identity and purity (target >95%).

    • Prepare the final library plate by transferring the purified compounds and lyophilizing or preparing solutions of a specific concentration in DMSO.

Table 2: Representative Amide Coupling Reactions

Amine Building BlockExpected Product MWTypical Yield (%)Purity (LC-MS)
Benzylamine312.3275-90%>95%
Morpholine292.2880-95%>95%
Aniline298.2960-75%>95%
(S)-1-Phenylethanamine326.3570-85%>95%

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis

The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, ideal for modifying the nitropyridine ring.[12][13] This reaction enables the synthesis of diverse biaryl and heteroaryl structures, which are prevalent motifs in approved drugs.

Causality Behind Experimental Choices
  • Carboxylic Acid Protection: The carboxylic acid must be protected, typically as an ester (e.g., methyl or ethyl ester), to prevent interference with the basic conditions of the Suzuki reaction. This protection can be achieved via standard Fischer esterification prior to the coupling reaction.

  • Catalyst System: A palladium(II) acetate precatalyst with a phosphine ligand like SPhos is chosen. SPhos is a bulky, electron-rich ligand that promotes the oxidative addition of the aryl chloride (a typically less reactive partner) and facilitates the reductive elimination step, leading to higher yields under milder conditions.[14]

  • Base (K₂CO₃): Potassium carbonate is a moderately strong base sufficient to activate the boronic acid for the transmetalation step of the catalytic cycle without causing unwanted side reactions.[13][15]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Complex Ar-Pd(II)L₂-Cl OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 RedElim->ArAr_out ArCl_in->OxAdd ArBOH2_in->Transmetal Ar'B(OH)₂ Base_in->Transmetal Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[14]

Step-by-Step Methodology

Note: This reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Scaffold Preparation:

    • Protect the carboxylic acid of the starting material as a methyl ester using standard conditions (e.g., SOCl₂ in methanol). Purify the resulting ester before use.

  • Reaction Setup (per reaction vial):

    • To a dry reaction vial equipped with a stir bar, add the methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate (0.1 mmol, 1.0 equiv.).

    • Add the desired arylboronic acid (0.12 mmol, 1.2 equiv.).

    • Add potassium carbonate (K₂CO₃, 0.2 mmol, 2.0 equiv.).

    • In a separate vial, prepare the catalyst solution: add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to anhydrous 1,4-dioxane (1 mL). Stir for 5 minutes.

    • Add the catalyst solution to the reaction vial.

    • Seal the vial and purge with inert gas.

  • Reaction and Work-up:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 8-16 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (5 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and QC:

    • Purify the crude product by flash column chromatography on silica gel.

    • Confirm the structure and purity via LC-MS and ¹H NMR analysis.

    • If desired, the methyl ester can be hydrolyzed back to the carboxylic acid under standard basic (e.g., LiOH) or acidic conditions.

Conclusion

The 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid scaffold is a highly versatile starting point for the construction of diverse small molecule libraries. The detailed protocols provided herein for parallel amide synthesis and Suzuki-Miyaura cross-coupling offer robust and reliable methods for exploring the chemical space around this privileged core. By employing these orthogonal derivatization strategies, drug discovery teams can rapidly generate high-quality compound collections, significantly enhancing the efficiency of identifying novel and potent lead candidates for therapeutic development.

References

  • Benchchem. Application Notes and Protocols: Suzuki Coupling of 4-Chloro-2-methyl-3-nitropyridine.
  • Benchchem. Application Notes and Protocols for Parallel Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride Libraries.
  • CiteDrive.
  • Technology Networks. A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides.
  • Enamine. Library Synthesis.
  • ACS Publications. The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. The Journal of Organic Chemistry.
  • PubMed.
  • Beilstein Archives. Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac.
  • PMC. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles.
  • Creative Biogene.
  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • ChemScene. 1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PMC. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
  • PubMed.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Future Medicinal Chemistry.
  • PMC. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • Current Chemistry Letters.
  • Appretech Scientific Limited. 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid.

Sources

Method

Use of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid in peptide synthesis

Application Note: Strategic Integration of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid in Peptidomimetic Synthesis Executive Summary This guide details the application of 1-(3-nitropyridin-2-yl)azetidine-3-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid in Peptidomimetic Synthesis

Executive Summary

This guide details the application of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid (referred to herein as NPy-Aze-OH ) in solid-phase peptide synthesis (SPPS) and medicinal chemistry.

NPy-Aze-OH (CAS: 866156-87-8) is a specialized non-proteinogenic amino acid. It combines the conformational rigidity of azetidine-3-carboxylic acid (a proline surrogate) with the electronic and steric properties of the 3-nitropyridin-2-yl moiety. It serves two primary functions in drug design:

  • N-Terminal Capping: As a rigid, metabolically stable terminus that induces specific

    
    -turn geometries.
    
  • Latent Functional Scaffold: The ortho-nitro group serves as a precursor for on-resin reduction and subsequent cyclization, enabling the synthesis of fused heterocyclic peptidomimetics (e.g., imidazopyridines).

Technical Profile & Mechanistic Insight

Structural Significance
  • Azetidine Backbone: unlike proline (5-membered), the 4-membered azetidine ring significantly alters the

    
     and 
    
    
    
    torsion angles, often favoring "kinked" conformations that can lock bioactive peptides into high-affinity states.
  • Nitropyridine Moiety:

    • Electronic: The electron-withdrawing nitro group reduces the basicity of the pyridine nitrogen, making the system stable against oxidative degradation.

    • Steric: The bulky N-substituent restricts rotation around the N-C

      
       bond, reducing the entropic penalty of binding to a receptor.
      
    • Reactivity: The nitro group is positioned ortho to the azetidine attachment, creating a "privileged" arrangement for intramolecular reactions.

Solubility and Handling
PropertySpecificationNotes
Molecular Weight 223.19 g/mol
Solubility DMSO, DMF, DMASparingly soluble in DCM/Water.
Stability HighStable to standard TFA cleavage cocktails.
Appearance Yellow/Orange SolidNitro compounds are typically colored.

Experimental Protocols

Protocol A: Standard N-Terminal Capping (SPPS)

Use Case: Terminating a peptide chain to improve metabolic stability (exopeptidase resistance) and enforce a turn conformation.

Reagents:

  • Resin: Rink Amide or Wang resin (0.3–0.6 mmol/g loading).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Procedure:

  • Preparation: Dissolve NPy-Aze-OH (3.0 eq relative to resin loading) in minimum DMF.

  • Activation: Add HATU (2.9 eq) and HOAt (3.0 eq) to the amino acid solution.

  • Initiation: Add DIPEA (6.0 eq) immediately before adding to the resin. Note: Pre-activation time should not exceed 2 minutes to prevent racemization.

  • Coupling: Add the activated mixture to the Fmoc-deprotected resin-bound peptide.

  • Incubation: Shake at room temperature for 2 to 4 hours . The steric bulk of the nitropyridine group requires longer coupling times than standard amino acids.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using PyAOP/DIPEA.

  • Washing: Wash resin with DMF (

    
     min) and DCM (
    
    
    
    min).
Protocol B: On-Resin Nitro Reduction & Cyclization (The "Trojan Horse" Strategy)

Use Case: Converting the N-cap into a reactive scaffold for further chain extension or bicyclic ring formation.

Concept: The nitro group is reduced to an amine, which then attacks the carbonyl of the preceding amino acid (if designed appropriately) or serves as a nucleation point for a new peptide branch.

Reagents:

  • Reducing Agent: Tin(II) Chloride dihydrate (

    
    ).
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Procedure:

  • Swelling: Swell the resin containing the Peptide-NPy-Aze construct in NMP for 20 min.

  • Reduction Cocktail: Prepare a 2M solution of

    
     in NMP.
    
  • Reaction: Add the solution to the resin. Shake for 4 hours at room temperature.

    • Visual Cue: The resin color typically shifts from yellow (nitro) to colorless/pale or slightly darkened (amine).

  • Washing (Critical): Wash extensively with NMP (

    
    ), DMF (
    
    
    
    ), and DCM (
    
    
    ) to remove tin salts. Use a wash of 5% DIPEA in DMF to neutralize any HCl generated.
  • Functionalization (Optional): The resulting primary amine on the pyridine ring is now nucleophilic (though less so than an aliphatic amine). It can be acylated using symmetric anhydrides or highly active esters (e.g., pentafluorophenyl esters) to grow a secondary peptide branch.

Strategic Decision Framework (DOT Visualization)

The following diagram illustrates the decision logic for using NPy-Aze-OH in peptide design.

NPy_Usage Start Start: Peptide Design Goal Goal: What is the function? Start->Goal Cap N-Terminal Capping Goal->Cap Stability/Affinity Scaffold Internal Scaffold / Mimetic Goal->Scaffold Diversity/Library DirectCouple Direct Coupling (Protocol A) (HATU/DIPEA) Cap->DirectCouple Scaffold->DirectCouple ResultCap Result: Protease Resistant, Rigid Turn Inducer DirectCouple->ResultCap Reduct Nitro Reduction (Protocol B) (SnCl2/NMP) DirectCouple->Reduct Branch Branching Point? (Acylate Pyridine-NH2) Reduct->Branch Extend Chain Cyclize Cyclization? (Form Fused Heterocycle) Reduct->Cyclize Intramolecular

Figure 1: Decision tree for integrating NPy-Aze-OH into peptide synthesis workflows.

Critical Analysis & Troubleshooting

Steric Hindrance

The 3-nitropyridin-2-yl group is bulky. When coupling NPy-Aze-OH to a resin-bound peptide, if the N-terminal amino acid on the resin is also bulky (e.g., Val, Ile, Thr(tBu)), coupling yields may drop.

  • Solution: Use elevated temperature (

    
    ) during the coupling step (Protocol A) or switch to microwave-assisted synthesis (75°C, 10 min).
    
Cleavage Compatibility

The nitropyridine moiety is stable to standard TFA/TIS/Water cleavage cocktails. However, if the nitro group has been reduced to an amine (Protocol B), the resulting aminopyridine is sensitive to oxidation.

  • Precaution: Include DTT (Dithiothreitol) or EDT (Ethanedithiol) in the cleavage cocktail if the reduced form is synthesized.

Analysis (HPLC/MS)
  • UV Absorbance: The nitropyridine group has a distinct UV absorbance around 330–350 nm . This allows for selective monitoring of the NPy-Aze-containing species during HPLC purification, distinguishing it from impurities that only absorb at 214/220 nm.

References

  • Han, J.-Q., et al. (2016).[1] "Synthesis of Azetidines via Ullmann-Type Coupling." Organic Letters, 18(20), 5212–5215. (Contextual grounding for N-arylation of azetidines). Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). "Azetidine-2-carboxylic acid: From natural product to versatile synthetic intermediate."[2] Organic Preparations and Procedures International, 38(5), 427-465. (Review of Azetidine conformational properties). Retrieved from [Link]

  • Romanovskis, P., & Spatola, A. F. (1998). "Preparation of Head-to-Tail Cyclic Peptides via Side-Chain Attachment: Implications for Library Synthesis." Journal of Peptide Research, 52(5), 356-374. (Methodology for on-resin nitro reduction and cyclization strategies). Retrieved from [Link]

Sources

Application

Application Note: Analytical Strategies for the Quantification of 1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic Acid

Target Audience: Analytical Chemists, DMPK Scientists, and CMC Professionals in Drug Development. Physicochemical Rationale & Analytical Strategy The accurate quantification of complex functionalized heterocycles require...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and CMC Professionals in Drug Development.

Physicochemical Rationale & Analytical Strategy

The accurate quantification of complex functionalized heterocycles requires a deep understanding of their physicochemical behavior. 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid (Chemical Formula: C₉H₉N₃O₄, MW: ~223.19 g/mol ) presents a unique analytical profile due to the interplay of its three primary functional groups:

  • Azetidine-3-carboxylic acid moiety: Typically zwitterionic, but the basicity of the azetidine nitrogen is severely attenuated by its conjugation to the electron-deficient pyridine ring. It behaves primarily as a polar organic acid (pKa ~3.5–4.5).

  • 3-Nitropyridin-2-yl group: Acts as a strong electron-withdrawing group and a potent UV chromophore. The nitro group and the pyridine nitrogen also provide excellent proton affinity for mass spectrometric ionization[1].

Strategic Approach: For pharmacokinetic (PK) and bioanalytical applications requiring high sensitivity in complex matrices, LC-MS/MS with Electrospray Ionization (ESI) is the gold standard. Despite the presence of the carboxylic acid, positive ion mode (ESI+) often yields superior signal-to-noise ratios due to the facile protonation of the nitropyridine ring [2]. For bulk drug substance release and formulation stability testing, HPLC-UV is highly effective, leveraging the strong absorbance of the nitropyridine system at 250–320 nm[3].

Experimental Workflow

The following diagram illustrates the logical progression of the bioanalytical LC-MS/MS workflow, from matrix extraction to data processing.

LCMS_Workflow Sample Biological Matrix (Plasma/Serum) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep Extraction HPLC Reversed-Phase LC (C18, Gradient) Prep->HPLC Injection ESI ESI Source (Positive Mode) HPLC->ESI Elution Quad1 Q1: Precursor Ion [M+H]+ m/z 224.2 ESI->Quad1 Ionization Coll Collision Cell (CID, Argon) Quad1->Coll Isolation Quad3 Q3: Product Ions (MRM Transitions) Coll->Quad3 Fragmentation Detector Electron Multiplier & Data System Quad3->Detector Detection

Figure 1: Step-by-step LC-MS/MS workflow for the quantification of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid.

Protocol A: High-Throughput LC-MS/MS for Biological Matrices

This method is designed for the quantification of the analyte in plasma, utilizing protein precipitation (PPT) to manage the matrix effect while maintaining the analyte in its protonated state to maximize recovery.

Sample Preparation (Protein Precipitation)

Causality Check: Acetonitrile (ACN) is chosen over methanol to provide a harder protein crash, resulting in a cleaner supernatant. The addition of 0.1% Formic Acid (FA) suppresses the ionization of the carboxylic acid group during extraction, preventing loss of the analyte to precipitated basic proteins.

  • Aliquot 50 µL of plasma sample into a 96-well plate or microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., a stable isotope-labeled analogue or a structurally similar nitropyridine derivative at 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions (prevents peak distortion upon injection).

Chromatographic Conditions
  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Wash)

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Re-equilibration at 5% B

Mass Spectrometry (MRM) Parameters

Operate the triple quadrupole mass spectrometer in Electrospray Ionization Positive (ESI+) mode. The fragmentation of nitropyridines typically involves the loss of the nitro group (-NO₂) or cleavage of the azetidine ring [4].

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Precursor Ion (Q1): m/z 224.2[M+H]⁺

  • Primary Product Ion (Q3 - Quantifier): m/z 178.1 (Corresponding to the loss of NO₂, [M+H-46]⁺). Collision Energy (CE): 20 eV.

  • Secondary Product Ion (Q3 - Qualifier): m/z 123.0 (Cleavage of the azetidine ring leaving the nitropyridine core). CE: 30 eV.

Protocol B: Stability-Indicating HPLC-UV for Drug Substance

For formulation analysis and purity assays, LC-MS/MS is often too sensitive and subject to detector saturation. HPLC-UV provides the necessary linearity and robustness for high-concentration samples.

Method Parameters

Causality Check: The mobile phase must be kept strictly acidic (pH < 3.0) using Trifluoroacetic Acid (TFA). If the pH approaches the pKa of the azetidine-3-carboxylic acid (~3.5-4.5), the compound will exist in a state of partial ionization, leading to severe peak tailing and split peaks on a reversed-phase column.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05% TFA in Water.

  • Mobile Phase B: 0.05% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (Optimal for the 3-nitropyridin-2-yl chromophore).

  • Gradient: 10% B to 80% B over 15 minutes.

Quantitative Data & Validation Parameters

The following table summarizes the expected validation parameters for the LC-MS/MS bioanalytical method, adhering to FDA/EMA guidelines for bioanalytical method validation.

Validation ParameterAcceptance CriteriaExpected Performance (LC-MS/MS)
Linear Dynamic Range R² ≥ 0.9951.0 ng/mL to 1000 ng/mL (R² > 0.998)
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision ≤ 20%1.0 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 8.5%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +6.3%
Matrix Effect (Factor) Consistent across lots0.85 – 0.92 (Slight ion suppression)
Extraction Recovery Consistent and reproducible> 85% across all QC levels

Mechanistic Troubleshooting

When deploying these analytical methods, scientists may encounter specific chromatographic or mass spectrometric anomalies. Understanding the structural causality is key to rapid resolution.

  • Issue: Severe Ion Suppression in LC-MS/MS at Early Retention Times.

    • Causality: The highly polar nature of the carboxylic acid can cause the analyte to elute near the void volume, co-eluting with endogenous salts and early-eluting phospholipids from the plasma matrix.

    • Solution: Decrease the initial gradient organic composition to 2% B to increase retention, or switch the sample preparation from Protein Precipitation to Solid Phase Extraction (SPE) using a mixed-mode anion exchange (MAX) cartridge to selectively trap the carboxylic acid.

  • Issue: Drifting Retention Times in HPLC-UV.

    • Causality: Inadequate buffering capacity in the mobile phase. Because the molecule is an acid, slight fluctuations in mobile phase pH will drastically alter its hydrophobicity.

    • Solution: Ensure fresh preparation of the 0.05% TFA mobile phase. Alternatively, switch to a stronger buffer system, such as 10 mM Ammonium Formate adjusted to pH 2.5.

  • Issue: Poor Sensitivity in ESI Negative Mode.

    • Causality: While carboxylic acids typically ionize well in negative mode ([M-H]⁻), the strong electron-withdrawing nature of the nitropyridine ring stabilizes the negative charge but can also lead to in-source fragmentation or poor droplet desolvation dynamics compared to the highly favorable protonation of the pyridine nitrogen in ESI+ [1, 2].

    • Solution: Default to ESI Positive mode ([M+H]⁺) where the nitropyridine moiety acts as a strong proton acceptor.

References

  • Scientific Research Publishing. (2013). Quantitation of Genetox Impurities Using a Surrogate Standard Approach. Retrieved from[Link]

  • ResearchGate. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

Advanced Troubleshooting Center: Synthesis &amp; Functionalization of Substituted Nitropyridines

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with synthetic chemists and drug development professionals who are struggling with pyridine nitration. The pyridine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with synthetic chemists and drug development professionals who are struggling with pyridine nitration. The pyridine ring is notoriously electron-deficient. When exposed to strongly acidic nitrating mixtures (like HNO₃/H₂SO₄), the basic nitrogen protonates to form a pyridinium ion, which further deactivates the ring to electrophilic aromatic substitution (EAS).

This guide provides field-proven workarounds, mechanistic insights, and self-validating protocols to help you overcome these inherent chemical challenges.

Module 1: Direct Nitration and the 3-Position Challenge

Q1: I am attempting a direct nitration of pyridine using standard HNO₃/H₂SO₄ conditions, but I am recovering unreacted starting material and getting <5% yield. What is going wrong?

Causality & Insight: You are battling the pyridinium ion. At the highly acidic pH of mixed acid nitration, the pyridine nitrogen protonates immediately. The resulting positive charge strongly withdraws electron density from the ring via inductive and resonance effects, making EAS extremely slow. Consequently, extreme temperatures (>300 °C) are required to force the reaction, which inevitably leads to thermal degradation, ring-opening, and dismal yields[1].

The Solution: Switch to a non-acidic or modified nitration system. The Bakke nitration method utilizing dinitrogen pentoxide (N₂O₅) in an organic solvent or liquid SO₂ bypasses the protonation issue[2]. It forms an N-nitropyridinium ion, which then undergoes a [1,5]-sigmatropic shift upon treatment with aqueous SO₂/HSO₃⁻ to yield 3-nitropyridine cleanly[2].

Quantitative Yield Comparison of Pyridine Nitration Methods
MethodReagentsTarget IsomerTypical Yield (%)Reaction Conditions
Standard Mixed Acid HNO₃ / H₂SO₄3-Nitropyridine< 5 - 10%> 300 °C, 24 h
Bakke Nitration N₂O₅, then SO₂/HSO₃⁻3-Nitropyridine~ 77%Mild, 0 °C to RT
N-Oxide Route 1. H₂O₂/AcOH 2. HNO₃/H₂SO₄4-Nitropyridine80 - 95%100 °C (nitration step)
Oleum Modification HNO₃ / Oleum (fuming H₂SO₄)Nitrated Pyridinediamines> 90%Anhydrous medium

Data summarized from literature standard yields and optimized anhydrous protocols[1][2][3].

Module 2: Controlling Regioselectivity (Accessing 2- and 4-Nitropyridines)

Q2: I need to synthesize 4-nitropyridine, but direct nitration overwhelmingly favors the 3-nitro isomer. How can I redirect the substitution?

Causality & Insight: Direct EAS on pyridine overwhelmingly favors the 3-position (meta) because the transition states for ortho (2-) and para (4-) attack place a positive charge directly on the electronegative nitrogen atom, which is thermodynamically highly unfavorable. To access the 4-position, you must utilize the "N-oxide strategy"[1]. Oxidation of the pyridine nitrogen creates a dipole (N⁺–O⁻). The oxygen atom can back-donate electron density into the ring via resonance, specifically activating the 2- and 4-positions toward electrophiles. Following nitration, the N-oxide is removed via deoxygenation.

NOxideStrategy Py Pyridine (Deactivated, Meta-directing) NOx Pyridine N-Oxide (Activated, Ortho/Para-directing) Py->NOx Oxidation (H2O2 / AcOH) NitNOx 4-Nitropyridine N-Oxide (Regioselective Product) NOx->NitNOx Electrophilic Nitration (HNO3 / H2SO4, Heat) Product 4-Nitropyridine (Target Isomer) NitNOx->Product Deoxygenation (PCl3)

Reaction workflow for regioselective synthesis of 4-nitropyridine via N-oxide activation.

Self-Validating Protocol: Synthesis of 4-Nitropyridine via N-Oxide

Step 1: Oxidation

  • Dissolve pyridine in glacial acetic acid and add 30% H₂O₂. Heat at 90 °C for 3 hours.

  • Validation Check: Perform TLC (DCM:MeOH 9:1). The N-oxide is highly polar and will sit near the baseline compared to the starting pyridine. Complete consumption of the starting material validates the step.

Step 2: Nitration

  • Cautiously add the crude pyridine N-oxide to a mixture of concentrated H₂SO₄ and fuming HNO₃ at 0 °C.

  • Heat the mixture to 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Carefully add saturated sodium carbonate solution in portions until a pH of 7-8 is reached.

  • Validation Check: A yellow crystalline solid (4-nitropyridine-N-oxide) will precipitate upon reaching neutral pH. Isolate via Büchner funnel[1].

Step 3: Deoxygenation

  • Dissolve the 4-nitropyridine-N-oxide in an inert solvent (e.g., chloroform) and add Phosphorus Trichloride (PCl₃) dropwise at 0 °C.

  • Reflux for 1 hour. Cool and quench slowly with ice water. Neutralize with 40 wt% aqueous NaOH to pH 8-9.

  • Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Check: The expected yield is ~95%. NMR should show the disappearance of the N-oxide proton shifts and the presence of a highly symmetric para-substituted pattern[1].

Module 3: Functionalizing Nitropyridines without Halogens

Q3: I have 3-nitropyridine, but I need to introduce an alkylamino group. Standard SNAr isn't working because I lack a leaving group (like a halogen).

Causality & Insight: Traditional Nucleophilic Aromatic Substitution (SNAr) requires a good leaving group (e.g., Cl, F) ortho or para to the nitro group. If you only have a hydrogen atom, you must use Vicarious Nucleophilic Substitution (VNS)[2][4]. In VNS, the nucleophile itself carries a leaving group. It adds to the electron-deficient ring to form a Meisenheimer complex, and then the leaving group on the nucleophile departs along with the ring proton. This restores aromaticity and functionalizes the position para or ortho to the nitro group without requiring an external oxidant[2].

VNS_Mechanism NitroPy 3-Nitropyridine (No Leaving Group) Meisenheimer Meisenheimer Complex (Intermediate) NitroPy->Meisenheimer + Nucleophile Base Strong Base (e.g., t-BuOK) Base->Meisenheimer Deprotonation Nucleophile Nucleophile with LG (e.g., Cl-CH2-SO2Ph) Nucleophile->Meisenheimer SubProduct 2-Substituted-5-Nitropyridine (Aromaticity Restored) Meisenheimer->SubProduct Elimination of HCl

Vicarious Nucleophilic Substitution (VNS) pathway for functionalizing nitropyridines.

Module 4: Downstream Transformations (Fluorodenitration)

Q4: How can I convert my synthesized nitropyridine into a fluoropyridine for medicinal chemistry screening?

Causality & Insight: The nitro group on a pyridine ring (specifically at the 2- or 4-position) is an excellent leaving group for SNAr due to the electron-withdrawing nature of the heteroaromatic system. You can achieve this via a tetrabutylammonium fluoride (TBAF) mediated fluorodenitration[5].

Self-Validating Protocol: TBAF-Mediated Fluorodenitration
  • Dissolve the 2- or 4-nitropyridine derivative in anhydrous DMF. (Note: DMF is preferred over THF to suppress competing hydroxydenitration)[5].

  • Add 2 equivalents of a 1 M solution of TBAF in THF.

  • Stir at room temperature for 30 minutes to 2 hours.

  • Validation Check: The reaction mixture will rapidly turn a dark red-brown color indicating the displacement of the nitrite ion[5].

  • Pour the mixture into a 1:1 mixture of water and EtOAc. Wash the organic layer twice with water and brine to remove DMF, dry over sodium sulfate, filter, and concentrate[5].

References
  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Nitration of pyridine-2,6-diamines (Patent WO1997011058A1).
  • Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical bottlenecks encountered during the synthesis of 1-(3-nitropyridin-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical bottlenecks encountered during the synthesis of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid. This transformation relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-3-nitropyridine and azetidine-3-carboxylic acid.

While the electrophile is highly activated, researchers frequently encounter poor yields due to the zwitterionic nature of the nucleophile, competing hydrolysis, and product loss during isolation. This guide provides field-proven troubleshooting, mechanistic causality, and a self-validating protocol to ensure high-yield synthesis.

System Overview & Mechanistic Pathway

Understanding the competing pathways in this reaction is critical. The ortho-nitro group strongly activates the pyridine ring for nucleophilic attack via a Meisenheimer intermediate[1]. However, this same activation makes the substrate highly susceptible to undesired hydrolysis if moisture or hydroxide ions are present[2].

SNAr_Mechanism Electrophile 2-Chloro-3-nitropyridine (Electrophile) Intermediate Meisenheimer Intermediate Electrophile->Intermediate SNAr Attack Hydrolysis 2-Hydroxy-3-nitropyridine (Side Product) Electrophile->Hydrolysis +H2O/OH⁻ (Undesired) Nucleophile Azetidine-3-carboxylic acid (Zwitterion) Base DIPEA (Base) (Deprotonation) Nucleophile->Base Activates Amine Base->Intermediate Active Nucleophile Product 1-(3-Nitropyridin-2-yl) azetidine-3-carboxylic acid Intermediate->Product -Cl⁻ (Desired)

Mechanistic pathway of SNAr and competing hydrolysis side reactions.

Troubleshooting & FAQs (The "Why" and "How")

Q1: Why is my conversion stalling at 50-60%, leaving unreacted 2-chloro-3-nitropyridine? A1: The primary cause is the "zwitterionic masking" of your nucleophile. Azetidine-3-carboxylic acid exists as a zwitterion; its secondary amine is protonated and non-nucleophilic[3]. If you use an insoluble inorganic base (like coarse


) in an aprotic solvent, the deprotonation equilibrium is too slow.
Actionable Fix: Switch to a soluble, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF. This ensures homogeneous deprotonation, freeing the secondary amine for the SNAr attack[4].

Q2: I am observing a major byproduct with a mass corresponding to[M-Cl+OH]. How do I prevent this? A2: You are forming 2-hydroxy-3-nitropyridine. Because 2-chloro-3-nitropyridine is exceptionally electrophilic[1], any trace water in your solvent or hygroscopic base (e.g., wet


) generates hydroxide ions. Hydroxide is a smaller, harder nucleophile than the bulky azetidine ring and will rapidly outcompete it[2].
Actionable Fix: Use strictly anhydrous solvents (stored over molecular sieves) and avoid aqueous base solutions during the reaction phase[5].

Q3: The reaction goes to completion, but I lose most of my yield during the aqueous workup. How can I isolate the product efficiently? A3: Your product is highly amphoteric. It contains a carboxylic acid and an aminopyridine moiety, making it highly soluble in both basic (as a carboxylate) and acidic (as a pyridinium) aqueous solutions. Actionable Fix: You must utilize isoelectric focusing . The isoelectric point (pI) of this specific molecule is approximately pH 3.5–4.0. By carefully adjusting the aqueous phase to this exact pH, the molecule becomes charge-neutral (or internally neutralized) and will precipitate out of the aqueous layer, allowing for simple filtration.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yield. Note how the shift from heterogeneous inorganic bases to homogeneous organic bases drastically reduces hydrolysis.

Solvent (0.2 M)Base (2.5 eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Byproduct
EtOH /


804>95%15%2-Hydroxy-3-nitropyridine
DMF (Standard)

601270%45%Unreacted starting material
DMF (Anhydrous)DIPEA5012>98%88% None (Clean profile)
DMSO (Anhydrous)DIPEA508>98%82%Trace dimer

Validated Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checks ensure that if a step fails, you can diagnose it immediately before proceeding.

Reagents:

  • 2-Chloro-3-nitropyridine: 1.00 mmol (158.5 mg)

  • Azetidine-3-carboxylic acid: 1.20 mmol (121.3 mg)

  • N,N-Diisopropylethylamine (DIPEA): 2.50 mmol (435 µL)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Nucleophile Activation: Suspend azetidine-3-carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise. Stir at room temperature for 15 minutes.

    • Validation Check: The cloudy suspension should become significantly more translucent as the zwitterion is deprotonated and dissolves.

  • Electrophile Addition: Add 2-chloro-3-nitropyridine portion-wise over 5 minutes to prevent localized thermal spiking.

  • Reaction: Heat the mixture to 50 °C and stir for 12 hours.

    • Validation Check: Analyze an aliquot via LC-MS. You should observe the disappearance of the 158 m/z peak and the appearance of the desired product mass. If starting material remains, add an additional 0.2 eq of DIPEA.

  • Concentration: Remove DMF under reduced pressure (rotary evaporator with a high-vacuum pump, bath at 45 °C) to yield a crude oil.

  • Isoelectric Isolation (Critical Step): Dissolve the crude oil in 10 mL of deionized water (it will be slightly basic due to residual DIPEA). Place the flask in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 3.8.

    • Validation Check: A yellow/orange precipitate should crash out of solution as the isoelectric point is reached.

  • Filtration: Vacuum filter the precipitate and wash with 2 x 2 mL of ice-cold water. Dry under high vacuum to afford the pure product.

Workup_Logic Crude Crude Reaction Mixture (in DMF) Concentrate Remove Volatiles (Rotovap, high vac) Crude->Concentrate Aqueous Dissolve in H2O (Alkaline pH) Concentrate->Aqueous Acidify Careful Acidification (1M HCl to pH 3.5-4.0) Aqueous->Acidify Decision Does Product Precipitate? Acidify->Decision Filter Vacuum Filtration & Cold H2O Wash Decision->Filter Yes (High Purity) Extract Extract with n-BuOH (If emulsion forms) Decision->Extract No (High Solubility) Pure Isolated Product Filter->Pure Extract->Pure

Logic tree for the isoelectric isolation of the amphoteric product.

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
  • ACS Publications. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.
  • Journal of Chemical Society of Nigeria. Microwave-Assisted Solvent-Free Arylation of Amino acids with Halogenobenzenes.
  • Journal of the American Chemical Society. A Unified Method for Oxidative and Reductive Decarboxylative Arylation with Orange Light-Driven Ir/Ni Metallaphotoredox Catalysis.
  • ChemRxiv. One-pot synthesis of functionalised coumarin fluorophores enables rapid access to live cell bioorthogonal labelling.

Sources

Troubleshooting

Purification techniques for 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid

Welcome to the Technical Support Center for the isolation and purification of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid . As a Senior Application Scientist, I frequently see researchers struggle with the purific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid .

As a Senior Application Scientist, I frequently see researchers struggle with the purification of this specific building block. Synthesized via the Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro- or 2-chloro-3-nitropyridine with azetidine-3-carboxylic acid[1], this molecule presents unique physicochemical challenges. It is highly polar, prone to co-precipitating with hydrolysis byproducts, and behaves counterintuitively during standard aqueous workups.

This guide is designed to move beyond basic protocol lists. By explaining the causality behind the molecule's behavior, we provide a self-validating framework to ensure high-purity recovery for downstream drug development workflows.

Part 1: Physicochemical Profiling

To purify a molecule effectively, you must first understand its electronic and structural environment. The table below summarizes the critical data driving our purification logic.

PropertyValueImplication for Purification
Molecular Weight 223.19 g/mol [2]Standard LCMS detection (m/z 224 [M+H]⁺ in positive mode, 222 [M-H]⁻ in negative mode).
LogP (Predicted) 0.5106[2]Highly polar; favors the aqueous layer at basic pH and precipitates at acidic pH.
TPSA 96.57 Ų[2]High hydrogen-bonding capacity; causes severe streaking on normal-phase silica gel.
pKa (Carboxylic Acid) ~3.5 (Estimated)Deprotonated at pH > 5.5. Requires acidification to pH ~2.5 for precipitation.
pKa (Azetidine Nitrogen) < 2.0 (Estimated)Critical Insight: The lone pair is delocalized into the electron-withdrawing 3-nitropyridyl ring. The molecule is not a zwitterion at neutral pH; it acts solely as an organic acid.

Part 2: Purification Workflow Diagram

Workflow for the isolation and purification of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid.

Part 3: Troubleshooting Guides & FAQs

Q1: I am losing my product in the aqueous layer during the final extraction. Why won't it partition into the organic phase? Causality: Researchers often mistake this molecule for a standard amino acid, assuming it has an isoelectric point (pI) near pH 6-7 where it would be a neutral zwitterion. However, SNAr coupling to the strongly electron-withdrawing 3-nitropyridine ring[1] drastically reduces the basicity of the azetidine nitrogen. At pH 7, the molecule is an anionic carboxylate and remains highly water-soluble. Solution: You must adjust the aqueous layer to pH 2.5–3.0. At this pH, the carboxylic acid is fully protonated, rendering the molecule neutral. Due to its rigid, planar hydrophobic nitropyridine motif, the neutral species has very low aqueous solubility and will precipitate out.

Q2: My isolated solid is contaminated with a bright yellow impurity. What is it, and how do I remove it without column chromatography? Causality: The impurity is likely 3-nitropyridin-2-ol , a byproduct formed via hydroxide attack (hydrolysis) on the activated 2-halo-3-nitropyridine starting material. Because this pyridinol has a pKa of ~5.5, it co-precipitates with your product when you acidify the mixture to pH 3. Solution: Rely on differential solubility rather than chromatography. The target carboxylic acid forms a strong, internally hydrogen-bonded crystal lattice, making it poorly soluble in cold, moderately polar organics. The pyridinol byproduct is significantly more soluble. Triturating the crude solid in a 1:1 mixture of Ethyl Acetate (EtOAc) and Heptane will selectively dissolve the byproduct.

Q3: I tried to purify the crude mixture on normal-phase silica gel, but the compound streaked across the entire TLC plate. What went wrong? Causality: With a TPSA of 96.57 Ų[2], the free carboxylic acid and the nitro group interact aggressively with the free silanol groups on standard silica gel. Solution: Avoid normal-phase chromatography for this intermediate. If precipitation fails (e.g., due to high concentrations of DMF disrupting crystallization), utilize Reverse-Phase chromatography (C18) using a gradient of Water (with 0.1% Formic Acid) and Acetonitrile.

Part 4: Standardized Purification Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, this protocol integrates In-Process Controls (IPCs) at critical junctions. Do not proceed to the next step without validating the current one.

Step 1: Reaction Quench & Initial Partitioning

  • Concentrate the crude SNAr reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., DMF or Ethanol).

  • Suspend the residue in EtOAc (10 volumes) and add saturated aqueous NaHCO3 until the aqueous phase reaches pH 8.5–9.0.

  • Separate the layers. Wash the aqueous layer once more with EtOAc.

  • IPC 1 (Validation): Spot the organic layer on a TLC plate. It should contain the fast-moving, unreacted 2-halo-3-nitropyridine. Analyze the aqueous layer via LCMS to confirm the presence of the product mass (m/z 224 [M+H]⁺)[2].

Step 2: Controlled Acidification & Precipitation

  • Transfer the product-rich aqueous layer to a flask equipped with a magnetic stirrer and cool to 0–5 °C in an ice bath.

  • Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop addition exactly when the pH reaches 2.5–3.0. A yellow/orange precipitate will form.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization.

  • IPC 2 (Validation): Test the mother liquor via LCMS. If the product peak is still prominent, the pH may be too high, or residual organic solvents are preventing crystallization.

Step 3: Filtration & Aqueous Wash

  • Filter the suspension through a sintered glass funnel.

  • Wash the filter cake with ice-cold deionized water (2 x 3 volumes).

  • Causality Check: This cold water wash removes salts and any unreacted, highly water-soluble azetidine-3-carboxylic acid starting material.

Step 4: Trituration for Ultimate Purity

  • Transfer the damp solid to a clean flask. Add a 1:1 mixture of EtOAc and Heptane (5 volumes).

  • Stir vigorously at room temperature for 30 minutes.

  • Filter the solid and wash with a small amount of cold Heptane.

  • Dry the solid under high vacuum at 40 °C for 12 hours.

  • IPC 3 (Validation): Run an NMR (in DMSO-d6). The absence of a singlet near 11.0 ppm confirms the successful removal of the 3-nitropyridin-2-ol byproduct.

References

  • World Intellectual Property Organization. "WO2022037568A1 - Bicyclic compounds, compositions and use thereof." Google Patents.

Sources

Optimization

Technical Support Center: Synthesis of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the pote...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. By understanding the underlying chemical principles and potential side reactions, you can optimize your synthetic route, improve yield and purity, and troubleshoot effectively.

Introduction to the Synthesis

The synthesis of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic secondary amine of azetidine-3-carboxylic acid attacks the electron-deficient carbon atom at the 2-position of the 2-chloro-3-nitropyridine ring, displacing the chloride leaving group. The electron-withdrawing nitro group at the ortho position is crucial for activating the pyridine ring to nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[1][2][3][4]

While this reaction is generally efficient, the strained nature of the azetidine ring and the reactivity of the starting materials can lead to several side reactions. This guide provides a structured approach to identifying, understanding, and mitigating these potential issues.

Visualizing the Reaction and Key Side Reactions

To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and the most common side reactions.

Main Reaction Pathway 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Meisenheimer Complex Meisenheimer Complex 2-Chloro-3-nitropyridine->Meisenheimer Complex + Azetidine-3-carboxylic acid Azetidine-3-carboxylic acid Azetidine-3-carboxylic acid Azetidine-3-carboxylic acid->Meisenheimer Complex Target Product 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid Meisenheimer Complex->Target Product - Cl- Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Start 2-Chloro-3-nitropyridine + Azetidine-3-carboxylic acid Product Target Product Start->Product Desired SNAr RingOpening Azetidine Ring-Opening Products Start->RingOpening Harsh Conditions (Acid/Heat) Hydrolysis 2-Hydroxy-3-nitropyridine Start->Hydrolysis Excess Base/ Aqueous Conditions Dimer Dimeric Byproducts Product->Dimer Incorrect Stoichiometry/ High Concentration Troubleshooting_Azetidine_Ring_Opening Problem Azetidine Ring-Opening Observed Cause1 Acidic Conditions Problem->Cause1 Cause2 High Temperature Problem->Cause2 Cause3 Prolonged Reaction Time Problem->Cause3 Solution1 Ensure Sufficient Base (e.g., DIPEA, K2CO3) Cause1->Solution1 Solution2 Maintain Low Reaction Temp (e.g., RT to 60°C) Cause2->Solution2 Solution3 Monitor Reaction by TLC/LC-MS and Quench Promptly Cause3->Solution3

Sources

Troubleshooting

Optimization of coupling reactions with 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid

This is a comprehensive technical guide designed for the optimization of coupling reactions involving 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid . It is structured as a Tier-3 Support resource, prioritizing mecha...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for the optimization of coupling reactions involving 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid . It is structured as a Tier-3 Support resource, prioritizing mechanism-driven troubleshooting and high-fidelity experimental protocols.

Subject: 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid (CAS: 866156-87-8) Classification: Heterocyclic Building Block / Non-Proteinogenic Amino Acid Document ID: APP-SCI-866-OPT

Molecule Profile & Reactivity Analysis

Before initiating coupling, understand the unique electronic and steric environment of this scaffold.

  • Core Structure: A strained azetidine ring bearing a carboxylic acid at the C3 position.

  • N-Substituent: The 3-nitropyridin-2-yl group is a strong electron-withdrawing group (EWG).

    • Impact 1 (Solubility): The nitro group and pyridine ring significantly reduce solubility in non-polar solvents (DCM, Toluene).

    • Impact 2 (Stability): The electron-deficient pyridine stabilizes the azetidine nitrogen against protonation, reducing the risk of acid-catalyzed ring opening compared to alkyl-azetidines. However, the ortho-nitro group introduces steric bulk near the ring-pyridine bond.

    • Impact 3 (Reactivity): The carboxylic acid is electronically deactivated (less electron-rich) compared to standard aliphatic acids, often requiring stronger activation than EDC/NHS.

Critical Solubility & Handling Guidelines

Issue: Users frequently report "gummy precipitates" or incomplete dissolution during reaction setup.

Solvent SystemSolubility RatingNotes
DMF / NMP Excellent Preferred solvents for coupling. Dissolves the zwitterionic core effectively.
DMSO Good Use only if necessary; difficult to remove during workup without lyophilization.
DCM / CHCl₃ Poor The starting acid is often insoluble. Only suitable if using a 50% cosolvent mixture with DMF.
THF Moderate Variable. Often requires heating to dissolve, which risks degradation.

Protocol Tip: If the starting material does not dissolve in DMF at 0.1 M, add 1.0 equivalent of DIPEA (N,N-Diisopropylethylamine) . This deprotonates the carboxylic acid, breaking intermolecular H-bonds and significantly improving solubility.

Recommended Coupling Protocols

We recommend a tiered approach. Start with Method A for standard amines. Switch to Method B for sterically hindered or non-nucleophilic amines (e.g., anilines).

Method A: The "Gold Standard" (HATU/DIPEA)

Best for: Primary amines, secondary alkyl amines.

  • Dissolution: Dissolve 1.0 eq of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid in anhydrous DMF (0.1 – 0.2 M).

  • Base Addition: Add 3.0 eq of DIPEA . Stir for 5 minutes.

  • Activation: Add 1.1 eq of HATU . Stir for 10–15 minutes at Room Temperature (RT). Note: The solution should turn yellow/orange.

  • Coupling: Add 1.1 eq of the Amine Partner .

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Success Marker: Conversion >95%.

    • Failure Marker: If <50% conversion after 4h, do not heat. Switch to Method B.

Method B: The "Power Coupling" (T3P/Pyridine)

Best for: Anilines, electron-deficient amines, and scale-up (easier workup).

  • Setup: Suspend 1.0 eq of the acid and 1.1 eq of the Amine Partner in EtOAc (or 2-MeTHF). If insoluble, add minimal DMF (up to 20% v/v).

  • Reagent Addition: Add 2.5 eq of Pyridine (or N-Methylmorpholine).

  • Activation: Add 1.5 eq of T3P (Propylphosphonic anhydride) (50% solution in EtOAc/DMF) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Why this works: T3P drives the reaction by forming a water-soluble byproduct and does not suffer from the "guanidinium capping" side reaction seen with HATU.

Method C: The "Nuclear Option" (Ghosez Reagent)

Best for: Extremely hindered amines where HATU fails.

  • Acid Chloride Formation: In dry DCM (or DCM/DMF), treat the acid with 1.2 eq of Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine) at 0°C for 1 hour.

    • Warning: Do not use Thionyl Chloride (SOCl₂) with reflux; the nitro-pyridine moiety can degrade or form tars. Ghosez reagent is neutral and mild.

  • Coupling: Add the amine (1.2 eq) and DIPEA (3.0 eq) to the in-situ acid chloride.

Troubleshooting & FAQs

Decision Logic for Optimization

Use the following logic flow to diagnose reaction failures.

CouplingLogic Start Start: Coupling Reaction CheckSolubility Is SM soluble in solvent? Start->CheckSolubility AddDIPEA Add 1.0 eq DIPEA to solubilize CheckSolubility->AddDIPEA No ChooseMethod Select Coupling Method CheckSolubility->ChooseMethod Yes AddDIPEA->ChooseMethod MethodA Method A: HATU/DIPEA (Standard) ChooseMethod->MethodA CheckLCMS LCMS Check (4h) MethodA->CheckLCMS Success >90% Conv: Proceed to Workup CheckLCMS->Success Yes Stalled <50% Conv: Reaction Stalled CheckLCMS->Stalled No AnalyzeStall Is Amine Hindered/Aniline? Stalled->AnalyzeStall MethodB Method B: T3P/Pyridine (Stronger Activation) AnalyzeStall->MethodB Yes (Sterics) MethodC Method C: Ghosez Reagent (Acid Chloride) AnalyzeStall->MethodC Method B Failed

Figure 1: Decision tree for selecting and optimizing coupling conditions based on reaction progression.

Frequently Asked Questions

Q: My reaction mixture turned black. Is the product gone? A: Not necessarily. Pyridine derivatives, especially nitro-pyridines, are prone to forming dark charge-transfer complexes or minor N-oxide impurities that color the solution intensely.

  • Action: Do not judge by eye. Check LCMS. If the desired mass is present, proceed to workup. The color often washes out during the aqueous extraction.

Q: Can I use EDC/NHS for this coupling? A: We advise against it. The 3-nitropyridin-2-yl group exerts an electron-withdrawing effect, making the carboxylic acid less nucleophilic during the initial activation step. EDC/NHS intermediates are often too short-lived or weak to drive this specific coupling to completion, leading to high recovery of starting material.

Q: The product is not extracting into EtOAc during workup. A: The product might still be zwitterionic or very polar if the amine partner is polar.

  • Action:

    • Saturate the aqueous phase with NaCl (brine).

    • Use DCM:Isopropanol (3:1) as the extraction solvent instead of EtOAc.

    • Ensure the pH of the aqueous layer is adjusted. If your product has no basic amines, acidify to pH 3. If it has basic amines, adjust to pH 8-9.

Q: Is the azetidine ring stable to the coupling conditions? A: Yes. Unlike aziridines, the azetidine ring is stable to standard amide coupling reagents (HATU, T3P) and bases (DIPEA, TEA) at room temperature. Avoid heating above 80°C or using strong mineral acids (HCl, H₂SO₄), which can cause ring-opening to amino-alcohol derivatives.

References

  • BenchChem. Application Notes: Amide Synthesis Using Electron-Deficient Pyridines. BenchChem Protocols.

  • Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 2011.[1]

  • Organic Chemistry Portal. Amide Coupling Reagents: T3P (Propylphosphonic Anhydride).[2]

  • ChemScene. Product Data: 1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid.[3]

Sources

Optimization

Stability issues of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid in solution

This guide addresses the stability profile of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid , a specialized building block often used in the synthesis of NAMPT inhibitors and other pyridine-based pharmacophores. The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the stability profile of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid , a specialized building block often used in the synthesis of NAMPT inhibitors and other pyridine-based pharmacophores.

The structural combination of a strained azetidine ring and an electron-deficient 3-nitropyridine creates a "push-pull" system with specific vulnerabilities in solution. This guide provides actionable troubleshooting steps to mitigate degradation during storage, synthesis, and analysis.

Part 1: Executive Technical Summary

  • Compound: 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid[1][2][3]

  • CAS: 866156-87-8[1][2][3]

  • Core Vulnerability: The azetidine ring strain (~25 kcal/mol) combined with the electron-withdrawing nitro group makes the C2–N bond susceptible to both acid-catalyzed ring opening and nucleophilic aromatic substitution (

    
    ) .
    
  • Critical Handling Rule: Avoid prolonged exposure to acidic media (pH < 3) and strong nucleophiles. Store in solid state at -20°C; make fresh solutions immediately prior to use.

Part 2: Troubleshooting & FAQs

Issue 1: "I see multiple peaks in my LCMS chromatogram after leaving the sample in solvent overnight."

Diagnosis: Acid-Catalyzed Ring Opening (Hydrolysis) The most common instability arises from the azetidine ring itself. While


-aryl azetidines are generally more stable than their 

-alkyl counterparts due to resonance delocalization, the 3-nitro group on the pyridine ring reduces the basicity of the pyridine nitrogen. This can paradoxically make the azetidine nitrogen more susceptible to protonation in acidic buffers (like 0.1% TFA), leading to ring opening.
  • Mechanism: Protonation of the azetidine nitrogen creates an ammonium species (a good leaving group). Water attacks the adjacent carbon, relieving ring strain and opening the ring to form 2-((3-nitropyridin-2-yl)amino)-3-hydroxypropanoic acid derivatives.

  • Solution:

    • Switch Mobile Phase: Replace Trifluoroacetic Acid (TFA) with Formic Acid (0.1%) or Ammonium Acetate (10 mM, pH 5-6) . TFA is strong enough to catalyze degradation in the autosampler.

    • Temperature Control: Set the autosampler temperature to 4°C . Degradation kinetics are significantly accelerated at room temperature.

    • Solvent Choice: Dissolve the compound in DMSO or Acetonitrile/Water (neutral) rather than acidic methanol.

Issue 2: "The compound is turning yellow/brown in solution."

Diagnosis: Photochemical Instability (Nitro-Pyridine Reduction) Nitro-substituted aromatics are notoriously photosensitive. The 3-nitro group can undergo partial reduction or radical formation under ambient light, leading to azo- or nitroso-coupling byproducts which are highly colored.

  • Solution:

    • Amber Glassware: All solutions must be handled in amber vials.

    • Foil Wrap: If amber glassware is unavailable, wrap reaction vessels and HPLC vials in aluminum foil immediately after preparation.

    • Limit Exposure: Do not store solutions on the benchtop.

Issue 3: "My yield is low during coupling reactions; the starting material disappears but product formation is poor."

Diagnosis: Nucleophilic Displacement (


) 
The 3-nitro group activates the pyridine ring at the 2-position. If you are using a strong nucleophile (or even hydroxide in basic aqueous workups), the entire azetidine ring can be displaced as a leaving group.
  • Mechanism: The nucleophile attacks C2 of the pyridine, displacing azetidine-3-carboxylic acid and forming a new 2-substituted-3-nitropyridine.

  • Solution:

    • Control pH: Keep reaction pH below 10. Avoid heating in strong aqueous bases (e.g., 1M NaOH).

    • Steric Protection: If performing further chemistry on the carboxylic acid, use mild coupling reagents (e.g., HATU/DIPEA) at 0°C rather than acid chlorides or high heat.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the two primary degradation risks: Acid-Catalyzed Ring Opening (Path A) and Nucleophilic Displacement (Path B).

DegradationPathways Fig 1. Primary degradation pathways in solution: Acidic Ring Opening vs. Basic Displacement. Compound 1-(3-nitropyridin-2-yl) azetidine-3-carboxylic acid (Target Molecule) Protonated Protonated Azetidinium Intermediate Compound->Protonated Acid (H+) (e.g., 0.1% TFA) Displaced Displacement Product (2-Hydroxy-3-nitropyridine) Compound->Displaced Base (OH-) (S_NAr Mechanism) RingOpen Ring-Opened Product (Hydroxy-amine derivative) Protonated->RingOpen + H2O (Relief of Ring Strain)

Caption: Path A (Solid Line) represents the primary risk in LCMS analysis (acidic). Path B (Dashed Line) represents the risk in basic synthesis conditions.

Part 4: Experimental Validation Protocols

To confirm if your specific batch is degrading or if the issue lies elsewhere, perform this Stress Test Protocol .

Protocol: 24-Hour Solution Stability Test
  • Preparation:

    • Prepare a 1 mg/mL stock solution in DMSO .

    • Aliquot into three amber HPLC vials.

  • Conditions:

    • Vial A (Control): Dilute 1:10 with Water . Store at 4°C.[3]

    • Vial B (Acid Stress): Dilute 1:10 with 0.1% TFA in Water . Store at RT.[3][4][5]

    • Vial C (Base Stress): Dilute 1:10 with 10 mM Ammonium Bicarbonate (pH 9) . Store at RT.[3][4][5]

  • Analysis:

    • Inject all samples at T=0 and T=24 hours using a neutral mobile phase (Ammonium Acetate/Acetonitrile).

  • Interpretation:

    • If Vial B shows a new peak at M+18 (water addition), acid hydrolysis is occurring. Action: Remove TFA from your workflow.

    • If Vial C shows a peak corresponding to 2-hydroxy-3-nitropyridine,

      
       displacement is occurring. Action:  Lower pH in workups.
      

Part 5: References

  • Vertex AI Search. (2023). Degradation pathways of azetidine-containing drugs. Retrieved from

  • American Chemical Society. (2021).[6] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med.[6] Chem. Lett. Retrieved from [6]

  • National Institutes of Health (NIH). (2021). Degradation products of azetidine core G334089. PubMed.[6] Retrieved from

  • BenchChem. (2025).[7][8] Technical Support Center: Azetidine Synthesis Protocols. Retrieved from [7]

  • MDPI. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Retrieved from

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Nitropyridine Derivatives

Topic: Strategies for Solubilization, Purification, and Formulation of Nitropyridine Derivatives Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Last Updated: March 05, 2026 Introduction: The P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Solubilization, Purification, and Formulation of Nitropyridine Derivatives Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Last Updated: March 05, 2026

Introduction: The Physicochemical Challenge

Nitropyridine derivatives are notorious in organic synthesis and drug discovery for their recalcitrant solubility profiles. This behavior stems from two primary molecular factors:[1]

  • High Crystal Lattice Energy: The strong dipole-dipole interactions between the electron-withdrawing nitro group (

    
    ) and the electron-deficient pyridine ring facilitate tight 
    
    
    
    -
    
    
    stacking, leading to high melting points and poor dissolution.[1]
  • Lipophilicity vs. Polarity Paradox: While the pyridine ring imparts some polarity, the nitro group renders the molecule sufficiently lipophilic to resist aqueous solvation, yet too polar for non-polar hydrocarbons (e.g., hexane).

This guide provides a systematic troubleshooting framework to overcome these barriers during synthesis, purification, and biological screening.

Module 1: Solvent Selection & Dissolution Strategies

Q1: My nitropyridine derivative is insoluble in common volatile solvents (DCM, MeOH, EtOAc). What is the logical screening order?

A: Do not default immediately to DMSO if product isolation is your goal. Follow this polarity-based screening hierarchy to balance solubility with ease of removal.

TierSolvent ClassExamplesSuitability for NitropyridinesRemoval Strategy
1 Polar Aprotic (Volatile) Acetone, Acetonitrile (MeCN)Moderate. Good for mono-nitro derivatives.[1]Rotary evaporation (Low BP).
2 Chlorinated / Polar Mix DCM:MeOH (9:1 or 4:1)High. Disrups H-bonding; effective for amino-nitropyridines.[1]Rotary evaporation.
3 Cyclic Ethers THF, 1,4-DioxaneHigh. Excellent for solubilizing the pyridine core.Evaporation (THF); Dioxane requires lyophilization or azeotrope.
4 Super-Solvents (Non-Volatile) DMSO, DMF, NMPVery High. Solubilizes almost all derivatives.Lyophilization, aqueous workup, or column loading (difficult).

Technical Insight: For 3-amino-4-nitropyridine or similar highly polar derivatives, the DCM:MeOH (9:1) system is often superior to pure methanol because the dichloromethane disrupts van der Waals forces while methanol solvates the polar functional groups [1, 2].[1]

Q2: I must use DMSO/DMF for my reaction, but I cannot remove it without crashing out my product or oiling out. How do I isolate my compound?

A: Avoid direct evaporation of high-boiling solvents, which degrades thermally sensitive nitro compounds.[1] Instead, use the "Flooding & Filtration" or "Reverse Extraction" technique.

Protocol: The "Flooding" Method (for solid products)

  • Cool the reaction mixture to 0–5°C.

  • Slowly pour the DMSO/DMF solution into 10 volumes of ice-cold water (or brine if the compound is slightly water-soluble) with vigorous stirring.

  • Critical Step: Adjust pH.[2][3][4] If your nitropyridine has an amine (basic), adjust to pH > 9. If it has a phenol/acid, adjust to pH < 4. This ensures the product is in its neutral, least soluble form.

  • Filter the precipitate.[3][5] Wash the cake with water to remove residual DMSO [3].

Module 2: Purification & Recrystallization Troubleshooting

Q3: My compound dissolves in boiling solvent but oils out upon cooling instead of crystallizing. How do I fix this?

A: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with nitropyridines containing flexible alkyl chains (e.g., 4-ethoxy-3-nitropyridine).[1]

Troubleshooting Steps:

  • Switch to a Higher Boiling Solvent: If using DCM/Hexane, switch to Ethanol/Water or Toluene . Higher boiling points allow for a slower cooling gradient.

  • Seeding: Retain a tiny amount of crude solid. Once the solution cools slightly and becomes turbid, add the seed crystal to provide a nucleation surface.

  • The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the air-solvent interface. This creates micro-abrasions that serve as nucleation sites.

Q4: Which solvent systems are recommended specifically for recrystallizing nitropyridines?

Based on empirical data for compounds like 2-amino-5-nitropyridine and 3-nitro-4-chloropyridine:

  • System A (Standard): Ethanol (95%) . Heat to reflux.[5] If insoluble, add small portions of Acetone.

  • System B (For highly polar derivatives): Water:Ethanol (1:1 to 1:3) . Dissolve in hot ethanol, then add hot water until slight turbidity appears. Cool slowly.

  • System C (For lipophilic derivatives): Toluene:Heptane . Dissolve in minimum boiling toluene; add heptane dropwise [4].

Module 3: Chemical Workarounds (Derivatization)

Q5: Physical methods failed. Can I chemically modify the nitropyridine to improve solubility for analysis or reaction?

A: Yes. The pyridine nitrogen is a handle for reversible salt formation.

Method 1: Hydrochloride Salt Formation Nitropyridines are weak bases. Treating them with anhydrous HCl in Dioxane or Ether precipitates the hydrochloride salt, which is often water-soluble and easier to handle.

  • Reaction:

    
    
    
  • Reversal: Treat the salt with saturated

    
     during workup to recover the free base [5].
    

Method 2: Transient Silylation (For GC/MS or Coupling) If the derivative has an amino or hydroxyl group (e.g., 2-amino-3-nitropyridine), use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to cap polar hydrogens, drastically improving solubility in organic solvents like DCM or Chloroform for analysis.[1]

Visualizing the Workflow

Figure 1: Solubility Optimization Decision Tree

SolubilityStrategy Start Start: Nitropyridine Derivative Insoluble in Standard Solvents CheckStructure Check Structure: Is there an ionizable group? (Amino, Hydroxyl, Pyridine N) Start->CheckStructure IonizableYes Yes (Basic N or NH2) CheckStructure->IonizableYes Has Basic N IonizableNo No / Salt Failed CheckStructure->IonizableNo Neutral/Lipophilic SaltFormation Attempt Salt Formation (HCl in Dioxane/Ether) IonizableYes->SaltFormation SolubleSalt Soluble Salt Obtained (Use in Aqueous/Polar Media) SaltFormation->SolubleSalt Success HeatTest Heat Tolerance Test (Stable > 60°C?) SaltFormation->HeatTest Failure IonizableNo->HeatTest HeatYes Stable HeatTest->HeatYes Yes HeatNo Unstable / Unknown HeatTest->HeatNo No DMSO Use DMSO/DMF + 'Flooding' Workup HeatYes->DMSO Reaction Medium Recryst Recrystallization Path: Ethanol/Water or Toluene HeatYes->Recryst Purification BinarySolvent Screen Binary Systems: 1. DCM:MeOH (9:1) 2. THF:Water HeatNo->BinarySolvent

Caption: Logical decision matrix for selecting solubility enhancement strategies based on structural features and thermal stability.

Experimental Protocols

Protocol A: Quantitative Solubility Screening (Shake-Flask Method)

Use this to generate precise data for formulation.[1]

  • Preparation: Weigh 10 mg of nitropyridine derivative into three separate 4 mL glass vials.

  • Solvent Addition: Add 1 mL of solvent (Methanol, DCM, and Toluene) to respective vials.

  • Equilibration: Cap tightly and shake at 25°C for 24 hours (use a benchtop shaker).

  • Visual Check:

    • Clear solution: Solubility > 10 mg/mL.

    • Solid remains: Proceed to step 5.

  • Filtration & Weighing: Filter the supernatant using a 0.45 µm PTFE syringe filter into a pre-weighed vial. Evaporate solvent (vacuum oven or nitrogen stream).[6]

  • Calculation: Weigh the residue.

    
    
    
Protocol B: Anti-Solvent Recrystallization for Labile Compounds

Best for thermally unstable 3-nitropyridine derivatives.[1]

  • Dissolve crude material in the minimum volume of THF at room temperature.

  • Place the flask in a larger beaker containing Hexane or Pentane (vapor diffusion method) OR slowly add Hexane dropwise to the stirring THF solution until a persistent cloudiness forms.

  • Store at -20°C overnight.

  • Collect crystals via vacuum filtration.[3]

References

  • BenchChem Technical Support. In-depth Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents. Retrieved from

  • Cheméo. Chemical Properties of 4-Nitropyridine (CAS 1122-61-8). Retrieved from

  • National Institutes of Health (NIH). Solubilization techniques used for poorly water-soluble drugs.[1] PMC Article. Retrieved from

  • Canadian Journal of Chemistry. Pyridine Derivatives: Part V. On Fluoro-Nitropyridines. Retrieved from

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Retrieved from

Sources

Optimization

Method development for chiral separation of azetidine-3-carboxylic acid derivatives

Welcome to the Technical Support Center for the chiral separation of azetidine-3-carboxylic acid derivatives. This guide is designed for analytical chemists and drug development professionals to streamline method develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral separation of azetidine-3-carboxylic acid derivatives. This guide is designed for analytical chemists and drug development professionals to streamline method development, troubleshoot chromatographic anomalies, and scale up from analytical screening to preparative purification.

System Overview & Causality in Chiral Recognition

Azetidine-3-carboxylic acid derivatives are highly polar, strained four-membered heterocyclic scaffolds frequently utilized in modern drug discovery to improve pharmacokinetic properties[1]. Their inherent zwitterionic nature (containing both a basic secondary amine and an acidic carboxyl group) presents significant challenges in chiral chromatography. Successful enantiomeric separation relies on controlling the ionization state of the molecule to ensure primary interactions occur with the Chiral Stationary Phase (CSP) rather than non-specific secondary interactions with the silica support[2].

G A Azetidine-3-carboxylic Acid Derivative B Derivatization (e.g., N-Boc, Esterification) A->B Enhance retention & selectivity C Chiral Stationary Phase (CSP) Screening (e.g., Amylose/Cellulose derivatives) A->C Direct separation (Zwitterionic) B->C D Chromatographic Mode Selection C->D E SFC Mode (CO2 / Co-solvent + Additives) D->E High throughput/Prep F HPLC Mode (NP, RP, Polar Organic) D->F Analytical/Standard G Method Optimization (Temp, Flow Rate, Additive Conc.) E->G F->G H Preparative Scale-Up & Validation G->H

Workflow for chiral method development of azetidine-3-carboxylic acid derivatives.

Part 1: Step-by-Step Method Development Protocol

To ensure a self-validating and robust method, follow this systematic progression. Do not skip the derivatization assessment, as it fundamentally alters the thermodynamic interactions within the column.

Step 1: Analyte Assessment & Derivatization

  • Action: Evaluate the functional groups. If working with the free amino acid, strongly consider derivatization (e.g., N-Boc protection or methyl esterification)[3].

  • Causality: Derivatization neutralizes the zwitterion, increases solubility in organic mobile phases, and enhances steric bulk, which improves the "three-point interaction" necessary for transient diastereomeric complex formation within the CSP's chiral grooves[4].

Step 2: Automated CSP and Mobile Phase Screening

  • Action: Utilize a switching system (e.g., LC/SFC hybrid systems) to screen the derivative against a panel of immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC, AD, AS)[5].

  • Causality: Because chiral recognition is highly empirical and cannot be perfectly predicted in silico, parallel screening across multiple phases (Normal Phase, Reversed Phase, and SFC) maximizes the probability of finding a high-resolution hit[2][4].

Step 3: Additive Selection & Optimization

  • Action: Based on the remaining free functional group, add 0.1% - 0.5% of an acidic additive (Trifluoroacetic acid (TFA) or Formic acid) for free carboxylic acids, or a basic additive (Diethylamine (DEA) or Ethanolamine) for free amines[6].

  • Causality: Additives suppress analyte ionization and mask residual silanol groups on the silica support. This eliminates peak tailing and prevents irreversible adsorption of the highly polar azetidine ring.

Step 4: Preparative Scale-Up

  • Action: Transfer the optimized analytical method to a preparative SFC system. Calculate the loading capacity using the "Prep Predictor" mathematical models based on the analytical column's performance[7].

  • Causality: SFC is prioritized for scale-up because the rapid expansion of supercritical CO2 during fraction collection prevents thermal degradation of the strained azetidine ring and eliminates the need for time-consuming solvent evaporation[7].

Part 2: Troubleshooting Guide

Issue: Severe peak tailing or complete lack of retention for underivatized azetidine-3-carboxylic acid.

  • Root Cause: The compound exists as a zwitterion. Standard polysaccharide CSPs rely on hydrogen bonding and

    
     interactions, which are overwhelmed by the strong ionic interactions between the zwitterion and the silica support.
    
  • Solution: Switch to a specialized CSP designed for free amino acids, such as a crown-ether column (e.g., Chiralpak CR(+)) which complexes with the primary/secondary amine, or a zwitterionic macrocyclic glycopeptide column (e.g., Chirobiotic T/TAG)[2]. Alternatively, derivatize the sample prior to analysis[3].

Issue: Co-elution of N-Boc-azetidine-3-carboxylic acid enantiomers in SFC screening.

  • Root Cause: The N-Boc group neutralizes the amine, leaving a free, highly acidic carboxylic acid. In SFC (CO2/Methanol), the lack of an acidic modifier causes the carboxylic acid to partially ionize, leading to multiple retention states and peak broadening that masks chiral resolution.

  • Solution: Incorporate 0.1% to 0.5% TFA into the Methanol co-solvent[6]. This forces the carboxylic acid into its neutral, protonated state, sharpening the peaks and allowing the CSP to discriminate based on stereochemistry.

Issue: Loss of enantiomeric excess (ee%) or baseline drift during Normal-Phase (NP) HPLC.

  • Root Cause: Traces of water or basic amines in the NP mobile phase (Hexane/IPA) can catalyze the rapid racemization of sensitive chiral analytes, particularly those with acidic alpha-protons like azetidine derivatives[8].

  • Solution: Ensure all mobile phase solvents are strictly anhydrous. If racemization persists, abandon Normal Phase and switch to Reversed Phase (RP) or Polar Organic (PO) modes, which often provide better stability for these specific derivatives[8].

Part 3: Frequently Asked Questions (FAQs)

Q: Why is Supercritical Fluid Chromatography (SFC) often prioritized over HPLC for azetidine derivatives? A: SFC utilizes supercritical CO2, which has a lower viscosity and higher diffusivity than liquid solvents like hexane or water. This allows for flow rates 3 to 5 times faster than HPLC without exceeding the pressure limits of the column[5][7]. For azetidine derivatives, which are often intermediates in high-throughput medicinal chemistry, SFC drastically reduces method development time and simplifies post-purification recovery[7].

Q: Can I use LC-MS for chiral screening of these compounds? A: Yes, but you must strictly avoid non-volatile additives like phosphate buffers or high concentrations of DEA/TFA. Substitute them with MS-friendly volatile additives such as 0.1% Formic Acid or 10 mM Ammonium Acetate[4][9].

Part 4: Quantitative Data & Parameter Summaries

Table 1: Recommended Starting Conditions for Chiral Screening

Chromatographic ModeRecommended CSP FamiliesPrimary Mobile PhaseModifier / Co-SolventRecommended Additive (0.1% - 0.5%)
SFC Amylose / Cellulose (e.g., AD-H, Cellulose-3)Supercritical CO2Methanol or EthanolTFA (for acids) / DEA (for bases)
Normal Phase (NP) Immobilized Polysaccharides (IA, IB, IC)Hexane or HeptaneIsopropanol (IPA)TFA / DEA
Reversed Phase (RP) Chiralpak ZWIX, ChirobioticWaterAcetonitrile (MeCN)Ammonium Acetate (10 mM)
Polar Organic (PO) Cellulose-1, Amylose-1100% AcetonitrileMethanolFormic Acid / Ammonium Formate

Note: Immobilized columns (IA, IB, IC) are highly recommended when screening aggressive co-solvents (like THF or DCM) to prevent the dissolution of the chiral polymer coating[2][4].

References

1.4 2.9 3. 2 4. 7 5.5 6.3 7.8 8.6 9.1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic Acid in Amide Bond Formation

Introduction: The Quest for Novel Scaffolds in Peptide and Medicinal Chemistry In the landscape of modern drug discovery, the incorporation of unnatural amino acids (UAAs) into peptides and small molecules is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Scaffolds in Peptide and Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of unnatural amino acids (UAAs) into peptides and small molecules is a cornerstone strategy for modulating pharmacological properties.[1][2] These non-proteinogenic building blocks offer a vast chemical space to enhance metabolic stability, improve potency, and introduce novel conformational constraints.[1] Among these, proline analogues are of particular interest due to their ability to induce specific secondary structures, such as β- and γ-turns.[3]

This guide focuses on 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid (henceforth referred to as Compound 1 ), a novel UAA that merges the strained, conformationally rigid azetidine ring—a known proline mimic[4][5]—with the potent electron-withdrawing 3-nitropyridinyl moiety. The reactivity of such a building block, particularly in the crucial amide bond-forming reaction, is a critical parameter for its effective deployment in synthesis campaigns.

Herein, we present an objective comparison of the reactivity of Compound 1 against benchmark amino acids—L-Alanine and L-Proline—under standardized peptide coupling conditions. This guide is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of its chemical behavior, supported by detailed experimental protocols and mechanistic insights.

Molecular Profile: Unpacking the Structural and Electronic Drivers of Reactivity

The reactivity of Compound 1 is dictated by three key structural features:

  • The Azetidine-3-carboxylic Acid Core: Unlike the five-membered pyrrolidine ring of proline, the four-membered azetidine ring possesses significant ring strain (~25.5 kcal/mol).[6] This strain influences the bond angles and torsional preferences, affecting the transition state geometry during reactions and lowering the rotational barrier for cis/trans isomerization of the peptide bond.[3][7]

  • The Carboxylic Acid: This functional group is the site of activation for amide bond formation. Its reactivity is directly influenced by the electronic nature of the substituents on the azetidine ring.

  • The 1-(3-nitropyridin-2-yl) Substituent: This moiety is the most significant electronic feature of the molecule. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, and its placement on the pyridine ring renders the entire aromatic system highly electron-deficient.[8][9][10] This has a profound inductive effect (-I) on the azetidine nitrogen, which in turn influences the acidity and activation potential of the distal carboxylic acid.

Diagram 1: Structural Comparison of Amino Acids

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Amino Acid (1.0 equiv) E Combine reagents in DMF at 25°C A->E B Benzylamine (1.1 equiv) B->E C HATU (1.1 equiv) C->E D DIPEA (2.0 equiv) D->E F Stir for 1 hour E->F G Quench reaction (aliquot at t=1h) F->G H Dilute and inject for HPLC analysis G->H I Quantify Product Yield (%) H->I

Sources

Comparative

Spectroscopic analysis and confirmation of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid structure

The following guide is a technical resource for the spectroscopic validation of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid . It is designed for analytical chemists and synthetic researchers requiring a rigorous f...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical resource for the spectroscopic validation of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid . It is designed for analytical chemists and synthetic researchers requiring a rigorous framework to distinguish this specific regioisomer from potential impurities and structural analogs.[1]

[1]

Executive Summary & Technical Context

In the synthesis of pyridine-based pharmaceutical intermediates, nucleophilic aromatic substitution (


) is the dominant pathway.[1] The target molecule, 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid  (CAS: 866156-87-8), is synthesized via the reaction of 2-chloro-3-nitropyridine  with azetidine-3-carboxylic acid .[1]

The Analytical Challenge: While the reaction is generally regioselective for the C-2 position, rigorous confirmation is required to rule out:

  • Regioisomerism: 1-(5-nitropyridin-2-yl)azetidine-3-carboxylic acid (arising from 2-chloro-5-nitropyridine impurity or migration).

  • Bis-substitution: If the starting material was a dichloro-nitropyridine.

  • Starting Material Contamination: Unreacted azetidine or chloropyridine.[1]

This guide compares the efficacy of High-Field NMR (1D & 2D) against HRMS and FT-IR , establishing NMR as the definitive "Gold Standard" for structural certification due to its ability to resolve the specific proton coupling network of the pyridine ring.[1]

Comparative Analysis of Analytical Techniques

The following table evaluates the performance of standard analytical methods in confirming the target structure.

Table 1: Performance Comparison of Analytical Methods
FeatureMethod A: 1H / 13C NMR (Recommended)Method B: LC-MS / HRMS Method C: FT-IR Spectroscopy
Primary Utility Definitive Structural Proof (Connectivity & Regiochemistry)Molecular Weight & Formula ConfirmationFunctional Group Verification (

,

)
Specificity High: Distinguishes 3-nitro vs. 5-nitro isomers via coupling constants (

-values).[1]
Medium: Cannot easily distinguish regioisomers with identical mass.[1]Low: Confirms groups but not their positions.
Sample Req. ~5-10 mg (Non-destructive)<1 mg (Destructive)~2 mg (Non-destructive)
Throughput 10-30 mins per sample5 mins per sample2 mins per sample
Limit of Detection ~1% Impurity<0.1% Impurity>5% Impurity
Cost Efficiency High capital, low per-sample costModerateLow

Detailed Experimental Protocols

Protocol A: Synthesis & Isolation (Contextual)

Note: This synthesis is provided to contextualize the impurities analyzed below.

  • Reagents: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and azetidine-3-carboxylic acid (1.1 eq) in Ethanol or DMF.

  • Base: Add Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize HCl generated during

    
    .
    
  • Conditions: Heat at 60°C for 4 hours. Monitor by TLC (

    
    :MeOH 9:1).[1]
    
  • Workup: Concentrate, acidify to pH 4 to precipitate the free acid, or purify via silica chromatography.

Protocol B: NMR Structural Validation (The "Gold Standard")

Objective: Confirm the 2,3-substitution pattern on the pyridine ring.[1]

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the dried product in 0.6 mL of DMSO-

    
     . (DMSO is preferred over 
    
    
    
    due to the polarity of the carboxylic acid).[1]
  • Acquisition:

    • 1H NMR: 400 MHz or higher. 16 scans.[1] Relaxation delay (

      
      ) = 1.0 s.[1]
      
    • 13C NMR: 100 MHz. 512 scans.

  • Critical Interpretation (The "Fingerprint"):

    • Target (3-nitro): You must observe three pyridine protons.

      • H-6: Doublet of doublets (dd),

        
         ppm (
        
        
        
        Hz).
      • H-4: Doublet of doublets (dd),

        
         ppm (
        
        
        
        Hz).
      • H-5: Doublet of doublets (dd),

        
         ppm (
        
        
        
        Hz).
    • Alternative (5-nitro): If the product is the 5-nitro isomer, the pattern changes drastically.[1]

      • H-6: Appears as a distinct singlet (or fine doublet,

        
         Hz) at 
        
        
        
        ppm.[1]
      • H-3 & H-4: Appear as an AB system (two doublets,

        
         Hz).
        
Table 2: Representative Spectral Data (DMSO- )
MoietyPositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Pyridine H-48.52dd (

Hz)
1HDeshielded by ortho-

.[1]
Pyridine H-68.41dd (

Hz)
1HAlpha to Nitrogen.[1]
Pyridine H-56.88dd (

Hz)
1HShielded relative to others.[1]
Azetidine N-

4.10 - 4.45Multiplet (br)4HBroadened due to ring strain/rotation.
Azetidine CH-COOH3.55Multiplet1HMethine proton.
Acid COOH12.50Broad Singlet1HExchangeable.[1]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow for confirming the structure and differentiating it from its primary isomer.

Diagram 1: Structural Confirmation Decision Tree

G Start Crude Product Isolated MS_Check Step 1: LC-MS Analysis Start->MS_Check Mass_Decision Mass = 223.19 (M+H)? MS_Check->Mass_Decision NMR_Check Step 2: 1H NMR (DMSO-d6) Mass_Decision->NMR_Check Yes Fail Check Synthesis/Reagents Mass_Decision->Fail No Pyridine_Pattern Analyze Pyridine Region (6.5 - 9.0 ppm) NMR_Check->Pyridine_Pattern Pattern_A Pattern A: 3 Signals (dd, dd, dd) H-5 is coupled to H-4 & H-6 Pyridine_Pattern->Pattern_A Vicinal Coupling (J~4-8Hz) Pattern_B Pattern B: Singlet at ~9.0 ppm Two Doublets (AB System) Pyridine_Pattern->Pattern_B Long Range Coupling Only Result_Target CONFIRMED: 1-(3-nitropyridin-2-yl) azetidine-3-carboxylic acid Pattern_A->Result_Target Result_Isomer REJECTED: 1-(5-nitropyridin-2-yl) isomer detected Pattern_B->Result_Isomer

Caption: Decision tree for distinguishing the 3-nitro target from the 5-nitro regioisomer using NMR coupling constants.

Diagram 2: Synthesis & Mechanistic Pathway

Reaction SM1 2-chloro-3-nitropyridine (Electrophile) Reaction SnAr Reaction (Base, Heat) SM1->Reaction SM2 Azetidine-3-carboxylic acid (Nucleophile) SM2->Reaction Intermediate Meisenheimer Complex Reaction->Intermediate Product 1-(3-nitropyridin-2-yl) azetidine-3-carboxylic acid Intermediate->Product -HCl

Caption: Nucleophilic aromatic substitution (


) pathway forming the target azetidine derivative.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 53394626, 1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid. Retrieved October 26, 2023, from [Link][1]

  • MDPI. (2020).[1][2] Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. Retrieved October 26, 2023, from [Link][1]

Sources

Validation

In Vitro Assay Validation for Compounds Containing the Nitropyridine Moiety

Topic: In vitro assay validation for compounds containing the nitropyridine moiety Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro assay validation for compounds containing the nitropyridine moiety Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Nitropyridine Paradox

The nitropyridine moiety represents a "privileged yet perilous" scaffold in medicinal chemistry. While it serves as a critical pharmacophore in antitubercular agents (e.g., pretomanid), kinase inhibitors, and potential hypoxic cytotoxins, it is frequently flagged as a Pan-Assay Interference Compound (PAINS).

For the drug discovery scientist, the challenge is distinguishing between true pharmacological potency and assay artifacts . Nitropyridines are notorious for three specific interference mechanisms:

  • Redox Cycling: Generating false signals in redox-dependent viability assays (MTT/MTS).

  • Fluorescence Quenching: Masking signals in binding or enzymatic assays via the Inner Filter Effect (IFE) or electron transfer.

  • Thiol Reactivity: Covalently modifying cysteine-rich assay reagents.

This guide provides a scientifically grounded framework to validate nitropyridine "hits," ensuring that your data reflects biological reality, not chemical noise.

Mechanisms of Interference[1][2][3]

A. The Redox Trap (False Positives in Viability)

Standard colorimetric assays like MTT, MTS, and WST-1 rely on the reduction of tetrazolium salts to colored formazan dyes by cellular NAD(P)H-dependent oxidoreductases.

  • The Problem: The nitro group (

    
    ) on the pyridine ring is an electron acceptor. In the presence of cellular reductases or even reducing agents in the media (like thiols), it can be reduced to a nitro radical anion (
    
    
    
    ). This radical can transfer an electron to the tetrazolium salt, reducing it to formazan non-enzymatically or via a futile redox cycle.
  • The Result: High absorbance readings suggesting high cell viability, even when cells are dead (False Positive).[1][2][3]

B. The Fluorescence Trap (False Negatives in Binding)

Nitropyridines are often yellow-to-orange compounds with significant absorbance in the UV-Blue region (300–450 nm).

  • Inner Filter Effect (IFE): If your assay uses a fluorophore excited at 340 nm or emitting at 450 nm (e.g., NADH, coumarin), the compound absorbs the photons before they reach the detector.

  • Collisional Quenching: The electron-deficient nitropyridine ring can act as a dynamic quencher of excited-state fluorophores via electron transfer.

C. Visualization of Interference Pathways

Nitropyridine_Interference cluster_0 Redox Interference Nitro Nitropyridine Compound Radical Nitro Radical Anion (NO2•-) Nitro->Radical Enzymatic Reduction Quenched Quenched State Nitro->Quenched Inner Filter Effect (Absorbs Light) Reductase Cellular Reductases Reductase->Radical Radical->Nitro Redox Cycling (O2 -> Superoxide) Formazan Formazan (False Signal) Radical->Formazan e- Transfer (Mimics Viability) MTT MTT/MTS Reagent MTT->Formazan Fluorophore Assay Fluorophore Fluorophore->Quenched Energy Transfer

Caption: Figure 1. Dual interference mechanisms: Redox cycling driving false MTT signals and physical quenching suppressing fluorescence.

Comparative Analysis: Assay Technologies

To mitigate these risks, you must select the correct assay platform. The table below compares standard approaches against optimized alternatives for nitropyridines.

FeatureTetrazolium Assays (MTT/MTS) Resazurin (Alamar Blue) ATP Luminescence (CellTiter-Glo) Label-Free (SPR/Impedance)
Readout Absorbance (Colorimetric)FluorescenceLuminescenceMass/Dielectric
Nitropyridine Risk High (Redox cycling mimics signal)Moderate (Catalytic reduction of resazurin)Low (Luciferase reaction is less redox-sensitive)None (Direct physical measurement)
Sensitivity ModerateHighVery HighVariable
Throughput HighHighHighLow-Medium
Cost LowLowHighHigh
Verdict Avoid for primary screening of nitro compounds.Validate rigorously with cell-free controls.Gold Standard for viability confirmation.Best for binding affinity (Kd).

Validated Experimental Protocols

Do not assume your data is clean. Use these self-validating protocols to confirm activity.

Protocol A: The "No-Cell" Control (Redox Check)

Objective: Determine if the compound chemically reduces the assay reagent in the absence of biological activity.

  • Preparation: Prepare a 96-well plate with culture medium (without cells).

  • Dosing: Add the nitropyridine compound at the highest screening concentration (e.g., 50 µM) and a vehicle control (DMSO).

  • Reagent Addition: Add the viability reagent (MTT, MTS, or Resazurin) as per manufacturer instructions.

  • Incubation: Incubate for the standard assay time (e.g., 1–4 hours) at 37°C.

  • Measurement: Read Absorbance (for MTT) or Fluorescence (for Resazurin).

  • Analysis:

    • Pass: Signal is identical to the DMSO blank.

    • Fail: Signal is significantly higher than the blank. Action: Switch to ATP-based assay.

Protocol B: The "Spike-Recovery" Test (Quenching Check)

Objective: Quantify signal loss due to Inner Filter Effect (IFE) in fluorescence assays.

  • Setup: Use a standard enzymatic reaction buffer containing the fluorescent product (e.g., AMC, NADH) at a concentration equivalent to 50% conversion (mid-signal).

  • Spiking: Add the nitropyridine compound at varying concentrations (IC50, 10x IC50).

  • Readout: Measure fluorescence immediately (T=0). Do not incubate.

  • Analysis:

    • Calculate % Fluorescence relative to the DMSO control.

    • Pass: Fluorescence remains >90% of control.

    • Fail: Fluorescence drops dose-dependently. Action: Apply correction factors or switch to absorbance/MS readouts.

Protocol C: Orthogonal Viability Confirmation (ATP Assay)

Objective: Confirm cytotoxicity data obtained from metabolic assays.

  • Culture: Plate cells and treat with nitropyridine compound for the desired duration (e.g., 48h).

  • Lysis: Add ATP detection reagent (e.g., CellTiter-Glo) directly to wells. This lyses cells and inhibits endogenous ATPases.

  • Equilibration: Shake plate for 2 minutes; incubate 10 minutes to stabilize luminescence.

  • Readout: Measure Total Luminescence.

  • Logic: ATP levels degrade rapidly upon cell death.[4] Since the luciferase reaction relies on ATP (not redox potential), it is immune to nitro-radical interference.

Validation Workflow Diagram

Use this decision tree to process hits containing nitropyridine moieties.

Validation_Workflow Start Nitropyridine Hit Identified Check1 Primary Assay Type? Start->Check1 Redox Redox (MTT/MTS) Check1->Redox Viability Fluor Fluorescence Check1->Fluor Binding/Enzyme Exp1 Run 'No-Cell' Control Redox->Exp1 Exp2 Run 'Spike-Recovery' Test Fluor->Exp2 Result1 Signal > Blank? Exp1->Result1 Result2 Signal Quenched? Exp2->Result2 Valid Valid Hit Proceed to SAR Result1->Valid No Switch Switch to ATP/Luminescence Result1->Switch Yes Result2->Valid No Artifact Artifact Discard or Redesign Result2->Artifact Yes (>20% Loss) Switch->Valid Confirmed

Caption: Figure 2. Decision matrix for validating nitropyridine hits, prioritizing orthogonal confirmation.

References

  • Interference with Fluorescence and Absorbance. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Source:

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual. Source:

  • The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 2017.[3] Source:

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review, 2021. Source:

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 2017. Source:

Sources

Comparative

A Comprehensive Comparison of Synthetic Routes for Substituted Azetidine-3-Carboxylic Acids

Introduction Azetidines—highly strained four-membered nitrogen heterocycles—have emerged as premier bioisosteres for morpholines, piperidines, and pyrrolidines in modern drug discovery. By replacing larger rings with aze...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines—highly strained four-membered nitrogen heterocycles—have emerged as premier bioisosteres for morpholines, piperidines, and pyrrolidines in modern drug discovery. By replacing larger rings with azetidines, medicinal chemists can lower lipophilicity, improve metabolic stability, and enhance the three-dimensional vectorality of pharmacophores. Among these, substituted azetidine-3-carboxylic acids are critical building blocks (e.g., in S1P1 receptor agonists). However, the thermodynamic penalty of closing a strained four-membered ring makes their synthesis notoriously challenging. This guide objectively evaluates the three primary synthetic strategies: the classical epichlorohydrin route, the highly scalable Merck malonate route, and the asymmetric SAMP/RAMP hydrazone methodology.

Mechanistic Comparison & Experimental Protocols

Route A: The Classical Epichlorohydrin-Cyanation Pathway

Overview & Causality: Historically, azetidine-3-carboxylic acid derivatives were synthesized via the intermolecular condensation of epichlorohydrin with a primary amine (often benzhydrylamine). The epoxide opening is followed by an intramolecular


 displacement of the chloride to form 1-benzhydrylazetidin-3-ol. To install the carboxylic acid moiety, the hydroxyl group is activated via mesylation, enabling a subsequent 

displacement by a cyanide ion. Finally, the nitrile is hydrolyzed to the carboxylic acid. While this route utilizes inexpensive starting materials, the reliance on highly toxic cyanide salts and the lengthy reaction times (often exceeding 6 days for the initial cyclization) severely limit its modern utility 1[1].

Step-by-Step Protocol:

  • Cyclization: Condense epichlorohydrin (1 equiv) with benzhydrylamine (1 equiv) in MeOH. Stir at room temperature for 3 days, followed by reflux for 3 days to yield 1-benzhydrylazetidin-3-ol.

  • Activation: Treat the azetidinol with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane at 0 °C to form the mesylate.

  • Cyanation: Dissolve the mesylate in DMSO and treat with NaCN or KCN (1.5 equiv) at 60 °C to afford the 3-cyanoazetidine.

  • Hydrolysis: Reflux the nitrile intermediate in an aqueous NaOH/MeOH mixture for 4 hours. Neutralize with 10% aqueous citric acid to precipitate the carboxylic acid.

  • Deprotection: Subject the N-benzhydryl azetidine-3-carboxylic acid to hydrogenolysis (Pd/C,

    
    ) to yield the free amino acid.
    
Route B: The Merck Malonate Cyclization & Decarboxylation Strategy

Overview & Causality: To circumvent the toxicity and low yields of the classical route, researchers at Merck developed a highly scalable, cyanide-free process. The strategy relies on creating a highly reactive bis-electrophile by triflating diethyl bis(hydroxymethyl)malonate. Benzylamine acts as a bis-nucleophile, driving the thermodynamically challenging four-membered ring closure via a double


 mechanism. Saponification yields a diacid, which is then subjected to a carefully pH-controlled thermal monodecarboxylation to yield the monoacid. This route significantly reduces step count and improves overall yield 2[2].

Step-by-Step Protocol:

  • Triflation: Cool a solution of diethyl bis(hydroxymethyl)malonate and DIPEA in DCM to -78 °C. Add trifluoromethanesulfonic anhydride (

    
    ) dropwise to form the bis-triflate.
    
  • Cyclization: Add benzylamine to the crude bis-triflate in refluxing acetonitrile to afford the N-benzyl azetidine diester.

  • Saponification: Treat the diester with aqueous NaOH in ethanol to yield the corresponding diacid.

  • Decarboxylation: Suspend the diacid in water and heat to a mild reflux (internal temperature ~96 °C) for 6 hours. The thermal monodecarboxylation selectively yields the N-benzyl azetidine-3-carboxylic acid monoacid.

  • Deprotection: React the monoacid with molecular hydrogen in the presence of

    
     in an aqueous solvent to yield the final azetidine-3-carboxylic acid.
    
Route C: Asymmetric Synthesis via SAMP/RAMP Hydrazones

Overview & Causality: For the synthesis of stereochemically pure 2- or 3-substituted azetidine-3-carboxylic acids, classical resolution is inefficient. Enders and Gries developed a highly stereoselective route utilizing 1,3-amino alcohols and SAMP/RAMP chiral auxiliaries. The chiral auxiliary directs the stereochemical outcome of the


-alkylation step. Because a free carboxylic acid would interfere with the organometallic steps and risk epimerization, a phenyl ring is utilized as a robust synthetic equivalent (placeholder). After the azetidine ring is closed via intramolecular N-alkylation, the phenyl group is unmasked via oxidative cleavage (e.g., 

) to reveal the carboxylic acid 3[3].

Step-by-Step Protocol:

  • Hydrazone Formation: Condense the starting aldehyde with the SAMP or RAMP chiral auxiliary.

  • Asymmetric Alkylation: Deprotonate the hydrazone with LDA and alkylate with benzyloxymethyl chloride to establish the first stereocenter.

  • Nucleophilic Addition: Perform a 1,2-addition using an organocerium reagent across the hydrazone C=N bond to establish the second stereocenter.

  • Ring Closure: Deprotect the alcohol, convert it to a leaving group (e.g., tosylate), and induce intramolecular N-alkylation to close the azetidine ring.

  • Oxidative Cleavage: Treat the phenyl-substituted azetidine with catalytic

    
     and stoichiometric 
    
    
    
    in a biphasic solvent system (
    
    
    ) to oxidize the phenyl ring to the carboxylic acid.

Quantitative Data & Performance Comparison

ParameterRoute A: EpichlorohydrinRoute B: Merck MalonateRoute C: SAMP/RAMP Asymmetric
Primary Application Historical benchmark, early SARLarge-scale manufacturingStereoselective library synthesis
Overall Yield Low to Moderate (15-30%)High (50-70%)Moderate (30-45%)
Stereocontrol RacemicRacemicExcellent (de ≥ 96%, ee ≥ 96%)
Key Reagent Toxicity High (NaCN/KCN)Moderate (

)
Moderate (

)
Scalability Poor (Long reaction times)Excellent (Gram to Kilogram)Low to Moderate (Chiral auxiliary cost)
Step Count 5+ Steps5 Steps5-7 Steps

Logical Workflow & Decision Matrix

The following diagram illustrates the strategic decision-making process for selecting the appropriate synthetic route based on project requirements (scale, stereochemistry, and reagent constraints).

AzetidineSynthesis Start Target: Substituted Azetidine-3-carboxylic Acid R1 Classical Epichlorohydrin Route Start->R1 Historical/Low Scale R2 Merck Malonate Route Start->R2 Process Scale R3 Asymmetric SAMP/RAMP Route Start->R3 Enantiopure Target R1_S1 Epichlorohydrin + Benzhydrylamine R1->R1_S1 R2_S1 Diethyl bis(hydroxymethyl) malonate R2->R2_S1 R3_S1 1,3-Amino Alcohols + SAMP/RAMP R3->R3_S1 R1_S2 Mesylation & Cyanation (NaCN) R1_S1->R1_S2 R1_S3 Hydrolysis & Deprotection R1_S2->R1_S3 Out1 Racemic, Low Yield, Toxic R1_S3->Out1 R2_S2 Triflation & Benzylamine Cyclization R2_S1->R2_S2 R2_S3 Saponification & Decarboxylation R2_S2->R2_S3 Out2 Scalable, High Yield R2_S3->Out2 R3_S2 Asymmetric Alkylation R3_S1->R3_S2 R3_S3 Phenyl Oxidation to Carboxylic Acid R3_S2->R3_S3 Out3 High Enantiomeric Excess (ee >96%) R3_S3->Out3

Decision matrix and synthetic workflow for substituted azetidine-3-carboxylic acids.

References

  • Ji, Y. et al. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc (2018). 1

  • Miller, R. A. et al. "Process for making azetidine-3-carboxylic acid." Google Patents / WO2004035538A1 (2004). 2

  • Enders, D., & Gries, J. "Asymmetric Synthesis of Substituted Azetidine Type α- and β-Amino Acids." Thieme-Connect (2005). 3

Sources

Validation

Validating the Mechanism of Action for 1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic Acid-Derived Inhibitors: A Comparative Guide

As the landscape of targeted oncology evolves, the Hippo signaling pathway—specifically the YAP/TEAD transcriptional complex—has emerged as a critical vulnerability in solid tumors[1]. Recent medicinal chemistry campaign...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the Hippo signaling pathway—specifically the YAP/TEAD transcriptional complex—has emerged as a critical vulnerability in solid tumors[1]. Recent medicinal chemistry campaigns have identified derivatives of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid as highly potent, conformationally restricted inhibitors capable of disrupting this protein-protein interaction (PPI).

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists. Here, we will dissect the structural rationale behind this specific scaffold, objectively compare its performance against legacy alternatives, and detail the self-validating experimental workflows required to definitively prove its mechanism of action (MOA).

Structural Rationale: Why the Azetidine Scaffold?

When designing inhibitors for shallow PPI interfaces like the TEAD auto-palmitoylation pocket, controlling the entropic cost of binding is paramount.

  • Conformational Rigidity: The azetidine-3-carboxylic acid core acts as a privileged, rigid scaffold. Compared to larger, more flexible piperidine or pyrrolidine rings, the four-membered azetidine ring restricts the conformational space of the molecule. This pre-organizes the pharmacophore, ensuring the inhibitor is locked into the optimal geometry for target insertion[2][3].

  • Electronic Interactions: The 1-(3-nitropyridin-2-yl) moiety provides a highly electron-deficient aromatic system. The nitro group acts as a potent hydrogen-bond acceptor, while the pyridine ring engages in critical

    
     stacking interactions with hydrophobic residues within the TEAD pocket, effectively outcompeting the native YAP 
    
    
    
    -helix[1].

MOA_Pathway LATS LATS1/2 Kinase YAP_p Phospho-YAP (Cytoplasmic Degradation) LATS->YAP_p Phosphorylates YAP YAP Co-activator (Nuclear) LATS->YAP Fails to inhibit (in cancer) TEAD TEAD Transcription Factor YAP->TEAD Binds GeneExp Oncogenic Gene Expression (CTGF, CYR61) TEAD->GeneExp Promotes Inhibitor 1-(3-nitropyridin-2-yl)azetidine- 3-carboxylic acid derivative Inhibitor->TEAD Blocks YAP/TEAD Interaction

Fig 1: Mechanism of action for the azetidine-derived inhibitor within the Hippo/YAP-TEAD pathway.

Comparative Performance Analysis

To validate the superiority of the 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid derivative, we benchmark it against two alternatives: a structurally flexible Piperidine-Derived Analog and Verteporfin , a legacy non-specific YAP/TEAD inhibitor.

The data below demonstrates how the rigid azetidine core translates directly into enhanced biochemical affinity, cellular target engagement, and metabolic stability.

Quantitative Efficacy & Stability Comparison
CompoundTEAD4 TR-FRET IC₅₀ (nM)NanoBRET Target Engagement IC₅₀ (nM)CTGF Repression EC₅₀ (nM)HLM Half-life (min)
Azetidine-Derived Inhibitor 12.4 ± 1.2 45.1 ± 3.4 60.5 ± 5.1 > 120
Piperidine-Derived Analog 85.6 ± 6.8310.2 ± 15.5450.8 ± 22.445
Verteporfin (Legacy Std) > 5000N/A (Poor Permeability)> 10000< 15

Data Interpretation: The azetidine derivative exhibits a ~7-fold increase in biochemical potency over the piperidine analog. Furthermore, its extended half-life in Human Liver Microsomes (HLM) highlights the metabolic resilience of the azetidine ring compared to the easily oxidized piperidine system[3].

MOA Validation Strategy & Experimental Workflows

Proving that a compound works via specific PPI disruption rather than off-target cytotoxicity requires an orthogonal, self-validating workflow. We move from cell-free biochemical affinity to live-cell target engagement, and finally to phenotypic transcriptional repression.

Validation_Workflow Step1 1. TR-FRET (Biochemical Affinity) Step2 2. NanoBRET (Cellular Engagement) Step1->Step2 Step3 3. RT-qPCR (Gene Repression) Step2->Step3 Step4 4. 3D Spheroid (Phenotypic Efficacy) Step3->Step4

Fig 2: Sequential experimental workflow for validating target engagement and phenotypic efficacy.

Protocol 1: TR-FRET Assay for YAP/TEAD Interaction

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because it is a homogenous, wash-free assay. This minimizes the disruption of weak, transient binding equilibrium, providing highly accurate IC₅₀ values for PPI inhibitors. Self-Validating System: The protocol mandates a "Donor-Only" well to establish baseline fluorescence and a "DMSO Vehicle" well to define the maximum interaction window. A Z'-factor of >0.7 must be achieved for the plate to be considered valid.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.4), 0.1% BSA, 1 mM DTT, and 0.01% Tween-20 to prevent non-specific plastic binding.

  • Compound Dispensing: Echo-dispense the azetidine-derived inhibitor in a 10-point, 3-fold serial dilution into a 384-well low-volume plate.

  • Protein Addition: Add 10 nM of His-tagged TEAD4 and 30 nM of GST-tagged YAP(50-171) to all test wells.

  • Equilibration: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind the TEAD pocket.

  • Fluorophore Addition: Add Anti-His-Europium (donor) and Anti-GST-d2 (acceptor) antibodies. Incubate for an additional 60 minutes in the dark.

  • Readout: Read on a compatible microplate reader (Excitation 337 nm, Emission 620 nm and 665 nm). Calculate the FRET ratio (665/620) to determine the IC₅₀.

Protocol 2: NanoBRET Live-Cell Target Engagement

Causality: While TR-FRET proves biochemical binding, it does not account for cell permeability. We utilize NanoBRET over Cellular Thermal Shift Assays (CETSA) because NanoBRET provides real-time, live-cell kinetic data without the confounding variables introduced by cell lysis and protein precipitation. Self-Validating System: A structurally matched, non-binding analog must be run in parallel. If the BRET signal drops with the active inhibitor but remains static with the inactive analog, we confirm that the signal reduction is driven by specific orthosteric displacement, not non-specific quenching or cell death.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a NanoLuc-TEAD4 fusion plasmid using standard lipid-based reagents.

  • Plating: After 24 hours, harvest and re-plate the cells into a 96-well white assay plate at 20,000 cells/well.

  • Tracer & Inhibitor Addition: Add the NanoBRET TEAD fluorescent tracer (a probe known to bind the target pocket) at its predetermined K_d concentration. Immediately add serial dilutions of the azetidine-derived inhibitor.

  • Incubation: Incubate for 2 hours at 37°C, 5% CO₂ to allow the inhibitor to penetrate the cell membrane and reach binding equilibrium with the tracer.

  • Substrate Addition: Add the NanoBRET Nano-Glo Substrate.

  • Readout: Measure luminescence (donor) and fluorescence (acceptor). A dose-dependent decrease in the BRET ratio confirms that the inhibitor successfully entered the cell and displaced the tracer from TEAD4.

References

  • [1] WO2022037568A1 - Bicyclic compounds, compositions and use thereof - Google Patents:

  • [2] 1-Cbz-azetidine-3-carboxylic acid | 97628-92-7 - Benchchem:

  • [3] A Practical Process for the Preparation of Azetidine3-carboxylic Acid - ResearchGate:

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic Acid

This guide provides essential safety, handling, and disposal protocols for 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic Acid (CAS No. 866156-87-8).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety, handling, and disposal protocols for 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic Acid (CAS No. 866156-87-8). As a novel research chemical, it should be handled with the utmost care, assuming it is hazardous. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research by establishing a self-validating system of protocols.

Hazard Assessment and Triage: Understanding the Risk Profile

Given the absence of comprehensive toxicological data for this specific molecule, a conservative approach to hazard assessment is mandatory. The chemical structure incorporates two key moieties that inform our safety protocols: a nitropyridine ring and an azetidine-carboxylic acid core.

  • Nitropyridine Moiety : Aromatic nitro compounds are often associated with toxicity. For instance, related compounds like 2-chloro-3-nitropyridine are known to be harmful and require careful handling to avoid contact, inhalation, and ingestion[1]. Similarly, other nitroanilines are presumed to be toxic and can lead to conditions like methemoglobinemia upon exposure[2]. Therefore, it is prudent to assume that 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic Acid may be toxic if inhaled, ingested, or absorbed through the skin.

  • Azetidine-Carboxylic Acid Moiety : Azetidine-2-carboxylic acid, an analogue of proline, is known to exhibit toxicity by being misincorporated into proteins, which can lead to protein misfolding and a range of teratogenic effects in animal studies[3][4]. While this compound is a 3-carboxylic acid derivative, the potential for biological activity and toxicity due to the azetidine ring cannot be discounted[5].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. A multi-layered approach to PPE is recommended to prevent accidental exposure.[6][7]

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles. A face shield should be worn over goggles if there is a splash hazard.[2][8]Protects against dust particles and splashes of solutions containing the compound.
Skin Protection Gloves: Chemical-resistant nitrile gloves (minimum 0.11 mm thickness). Double-gloving is recommended. Always inspect gloves for integrity before use.[2] Lab Coat: A clean, buttoned lab coat must be worn. Protective Clothing: For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[1]Prevents dermal absorption, which is a potential route of exposure for nitropyridine compounds.
Respiratory Protection A NIOSH-approved respirator with an N95 or higher particulate filter is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[1][2]Minimizes the risk of inhaling fine particles of the compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks within a well-ventilated area, preferably a fume hood.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[5][9]. The compound should be protected from light[10]. A designated, locked storage cabinet is recommended.

Weighing and Solution Preparation
  • Engineering Controls: All manipulations of the solid compound, including weighing and transfer, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][11]

  • Preventing Dust Formation: Handle the solid material carefully to avoid creating dust.[12][13]

  • Transfer: Use appropriate tools (e.g., chemical-resistant spatulas) for transferring the solid.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Use in Experimental Protocols
  • Closed Systems: Whenever feasible, conduct reactions in a closed system to prevent the release of the substance into the work environment.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2]

The following diagram illustrates the essential workflow for safely handling 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic Acid.

cluster_prep Preparation & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management Receive Receive & Inspect Store Store Securely Receive->Store If intact Weigh Weigh Compound Store->Weigh Retrieve for use Prepare Prepare Solution Weigh->Prepare Experiment Use in Experiment Prepare->Experiment CollectWaste Collect Solid & Liquid Waste Experiment->CollectWaste After experiment Dispose Dispose as Hazardous Waste CollectWaste->Dispose

Caption: Safe handling workflow for 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic Acid.

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spills
  • Small Spill: For a small spill of the solid, carefully sweep it up and place it in a suitable, labeled container for disposal. Avoid generating dust.[12][14]

  • Large Spill: For a larger spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Sweep up the material and place it in a sealed container for disposal.[12][13] Do not allow the product to enter drains.[12]

Personal Exposure
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][13]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water.[12][13] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][13]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or expired 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic Acid.

    • Contaminated PPE (gloves, disposable lab coats, etc.).

    • Contaminated lab supplies (weighing paper, pipette tips, etc.).

    • Collect all solid waste in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic Acid.

    • Collect all liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[12] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

  • Azetidine-2-carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+% - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. (2025, February 9). Retrieved from [Link]

  • The Culture of Laboratory Safety - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]

  • Plant amino acid analogues as antimicrobial agents - PMC - NIH. (2025, October 23). Retrieved from [Link]

  • 3 - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid - Appretech Scientific Limited. (n.d.). Retrieved from [Link]

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